Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-12-10(9(8)5-2)11(13)14-6-3/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZPHYOCYYXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376294 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97336-41-9 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
¹H NMR spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural characterization.
Introduction: The Molecule and the Method
This compound is a substituted pyrrole derivative. Pyrroles are fundamental components of many biologically significant molecules, including porphyrins (e.g., heme), and are widely used as precursors in the synthesis of pharmaceuticals and advanced materials.[1][2] Consequently, the unambiguous confirmation of their structure and purity is paramount.
¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule. This guide will leverage the principles of chemical shift, spin-spin coupling, and signal integration to construct a complete proton map of the title compound.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in this compound. The molecule possesses six unique proton environments, as illustrated below.
Caption: Molecular structure with labeled non-equivalent protons.
The six distinct proton environments and their expected integration ratios are:
-
(a) N-H: 1 proton
-
(b) C5-H: 1 proton
-
(c) C3-CH₂ and C4-CH₂: 4 protons (2+2)
-
(d) C3-CH₃ and C4-CH₃: 6 protons (3+3)
-
(e) Ester O-CH₂: 2 protons
-
(f) Ester -CH₃: 3 protons
Theoretical ¹H NMR Spectral Prediction
Based on fundamental NMR principles, we can predict the key features of the spectrum. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons determine the signal's splitting pattern (multiplicity).
Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to the surrounding electron density. In pyrrole derivatives, factors like aromatic ring currents, π-electron distribution, and the electronic nature of substituents play a crucial role.[4][5][6]
-
N-H (a): The proton attached to the nitrogen is typically found significantly downfield due to the aromatic nature of the ring and nitrogen's electronegativity. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet in the δ 8.0–9.5 ppm range.[6]
-
C5-H (b): This is the only proton directly attached to the pyrrole ring's carbon framework. Protons on pyrrole rings typically resonate between δ 6.0-7.0 ppm.[7] The adjacent C2 position bears a strong electron-withdrawing ester group, which will deshield this proton, shifting it further downfield, likely into the δ 6.7–7.2 ppm range.
-
Ring Ethyl -CH₂- (c): These methylene protons are attached to the aromatic ring, which deshields them relative to simple alkanes. They are expected to resonate in the δ 2.5–3.0 ppm range.
-
Ring Ethyl -CH₃ (d): These terminal methyl protons are further from the ring and are expected in the typical aliphatic region, around δ 1.1–1.4 ppm.
-
Ester -OCH₂- (e): The methylene protons of the ethyl ester are directly attached to an oxygen atom, a strongly electronegative element. This causes significant deshielding, placing their signal in the δ 4.1–4.4 ppm range.[8]
-
Ester -CH₃ (f): The terminal methyl protons of the ester group are more shielded and are anticipated to appear around δ 1.2–1.5 ppm.[8]
Multiplicity and Coupling Constants (J)
Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, leading to the splitting of NMR signals according to the n+1 rule. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable structural information.[9]
-
N-H (a): Will appear as a broad singlet . While coupling to the C5-H proton is possible, it is often not observed due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus.
-
C5-H (b): Has no adjacent protons, so it will be a sharp singlet .
-
Ring Ethyl -CH₂- (c): Each methylene group has three neighboring protons on the adjacent methyl group (n=3). Therefore, this signal will be a quartet (3+1=4). The typical three-bond (³J) coupling constant for a freely rotating ethyl group is approximately 7-8 Hz.[10]
-
Ring Ethyl -CH₃ (d): Each methyl group has two neighboring protons on the adjacent methylene group (n=2). This signal will be a triplet (2+1=3), with the same ³J value of ~7-8 Hz.
-
Ester -OCH₂- (e): These two protons are adjacent to the three protons of the ester's methyl group (n=3), resulting in a quartet (³J ≈ 7 Hz).
-
Ester -CH₃ (f): These three protons are adjacent to the two protons of the ester's methylene group (n=2), resulting in a triplet (³J ≈ 7 Hz).
Predicted ¹H NMR Data Summary
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (a) N-H | 1H | 8.0 – 9.5 | broad singlet | - |
| (b) C5-H | 1H | 6.7 – 7.2 | singlet | - |
| (e) Ester -OCH₂ - | 2H | 4.1 – 4.4 | quartet | ~7 |
| (c) Ring -CH₂ - | 4H | 2.5 – 3.0 | quartet | ~7.5 |
| (f) Ester -CH₃ | 3H | 1.2 – 1.5 | triplet | ~7 |
| (d) Ring -CH₃ | 6H | 1.1 – 1.4 | triplet | ~7.5 |
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). For unambiguous observation of the N-H proton, DMSO-d₆ can be used, as it minimizes exchange rates.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Causality: TMS is chemically inert and its 12 equivalent protons give a sharp singlet at a defined 0.0 ppm, serving as the universal reference point for the chemical shift scale.[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. Causality: A homogeneous magnetic field is critical for high resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence is sufficient.
-
Spectral Width: Set to ~12-15 ppm to ensure all signals are captured.
-
Acquisition Time: ~3-4 seconds. Causality: Longer acquisition times yield better resolution.
-
Relaxation Delay (d1): 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
-
Number of Scans: 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals and normalize the values to obtain the relative proton ratios.
-
Spectrum Interpretation and Structural Verification
A representative ¹H NMR spectrum would be analyzed as follows, confirming the predictions and validating the molecular structure.
Caption: Spin-spin coupling relationships in the molecule.
-
Downfield Region (δ > 6.5 ppm): A broad singlet integrating to 1H at ~8.8 ppm is assigned to the N-H proton (a) . A sharp singlet integrating to 1H at ~6.9 ppm corresponds to the C5-H proton (b) . Its downfield position confirms the deshielding effect of the ester group.
-
Ester Region (δ 4.0-4.5 ppm): A quartet integrating to 2H is observed at ~4.25 ppm. This is unequivocally the ester methylene group (e) , split by its three methyl neighbors.
-
Aliphatic Region (δ 1.0-3.0 ppm): A quartet integrating to 4H appears at ~2.7 ppm, assigned to the two equivalent ring methylene groups (c) . Further upfield, two overlapping triplets are found between δ 1.1-1.5 ppm. The triplet at ~1.35 ppm (3H) is assigned to the ester methyl group (f) , and the triplet at ~1.2 ppm (6H) is assigned to the two equivalent ring methyl groups (d) . The integration values (3H and 6H) and the coupling patterns confirm these assignments.
The observation of all predicted signals with the correct integration, chemical shift, and multiplicity provides definitive proof of the structure of this compound.
Conclusion
This in-depth guide has systematically deconstructed the . By integrating theoretical predictions with a self-validating experimental protocol and detailed spectral interpretation, we have demonstrated how ¹H NMR serves as an indispensable tool for structural verification in chemical synthesis and pharmaceutical development. The congruence between the predicted and observed spectral data provides high-confidence confirmation of the molecular structure, showcasing the precision and reliability of modern NMR spectroscopy.
References
-
Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
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Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Wiley Online Library. Available at: [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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Skrlep, L. et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. Available at: [Link]
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OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]
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Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Available at: [Link]
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Paine, J. B., III, & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]
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University of Puget Sound. (n.d.). Common 1H NMR Splitting Patterns. Available at: [Link]
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Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate (CAS 97336-41-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Macrocycles
In the vast landscape of organic synthesis, certain molecules, though not end-products themselves, serve as indispensable keystones for constructing complex and vital architectures. Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, identified by its CAS number 97336-41-9, is a premier example of such a strategic intermediate. This substituted pyrrole is not famed for its own biological activity but is a highly valued building block, primarily for its role in the synthesis of symmetric porphyrins, most notably 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP). OEP and its derivatives are critical tools for researchers mimicking the active sites of heme proteins, developing photodynamic therapy agents, and engineering advanced materials for electronics and catalysis.
This guide provides an in-depth examination of the properties, synthesis, and core applications of this compound, offering field-proven insights and detailed experimental protocols for its preparation and use.
Core Properties and Identification
This aromatic heterocycle is a stable, typically liquid compound under standard conditions, whose structure is tailored for subsequent cyclization reactions. Its key physical and chemical identifiers are summarized below.
| Property | Value |
| CAS Number | 97336-41-9 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid |
| Boiling Point | 312 °C (predicted) |
| Density | 1.039 g/cm³ |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
| Key Synonyms | 3,4-DIETHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER, 2-Ethoxycarbonyl-3,4-diethylpyrrole |
The Barton-Zard Synthesis: A Robust Pathway to a Key Precursor
The most reliable and widely cited method for preparing this compound is a variation of the Barton-Zard pyrrole synthesis. This powerful reaction constructs the pyrrole ring through the cycloaddition of an isocyanoacetate with a nitroalkene derivative. The procedure detailed in Organic Syntheses provides a high-yield, verifiable pathway.
The causality behind this choice of reaction is its efficiency and control. The reaction proceeds through a series of Michael additions and cyclizations, ultimately leading to the stable aromatic pyrrole ring. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for promoting the necessary elimination and cyclization steps without competing side reactions.
Diagram of Synthesis Pathway
The following diagram illustrates the key transformation in the synthesis of the title compound.
Caption: Barton-Zard synthesis of the target pyrrole.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure published in Organic Syntheses. It describes the in-situ generation of the nitroalkene followed by the cyclization reaction.
Materials:
-
4-Acetoxy-3-nitrohexane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
10% Hydrochloric acid (aq)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirring bar, a dropping funnel, and a thermometer. Maintain the system under a nitrogen atmosphere.
-
Reactant Solution: In the flask, dissolve 4-acetoxy-3-nitrohexane (0.50 mol) and ethyl isocyanoacetate (0.50 mol) in 250 mL of anhydrous THF.
-
Base Addition: Cool the solution to below 25°C using a water bath. Add a solution of DBU (1.0 mol) in 100 mL of anhydrous THF dropwise via the dropping funnel over 1 hour. It is critical to maintain the reaction temperature between 20°C and 25°C during the addition to prevent a runaway reaction, which significantly lowers the yield.[2]
-
Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Pour the reaction mixture into a 2-L beaker containing 500 mL of water. Add 300 mL of diethyl ether to this biphasic mixture.
-
Transfer the contents to a separatory funnel. Draw off the aqueous layer and extract it twice more with 300 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with two 300 mL portions of 10% aqueous hydrochloric acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This yields the crude Ethyl 3,4-diethylpyrrole-2-carboxylate as an oil. For many subsequent applications, this crude product is of sufficient purity.
Application in Porphyrin Synthesis: The Gateway to Octaethylporphyrin (OEP)
The primary and most significant use of this compound is as a precursor to Octaethylporphyrin (OEP). While the title compound can be used to synthesize OEP directly, the more common and higher-yielding laboratory method involves a two-step process: first, the decarboxylation of the ester to form 3,4-diethylpyrrole, followed by the tetramerization of this intermediate.[2]
The rationale for this two-step approach is rooted in reactivity. The 2-carboxylate group is deactivating, making direct tetramerization less efficient (yields of ~40% are reported).[2] Removing this group via saponification and subsequent decarboxylation yields the more reactive 3,4-diethylpyrrole, which readily undergoes acid-catalyzed condensation with formaldehyde to produce OEP in yields of 55-75%.[3]
Diagram of OEP Synthesis Workflow
Caption: Preferred synthetic route from the title compound to OEP.
Detailed Experimental Protocol: From Pyrrole Ester to OEP
This protocol is a continuation from the synthesis described above and is adapted from Organic Syntheses.
Part A: Decarboxylation to 3,4-Diethylpyrrole
-
Reaction Setup: To the flask containing the crude Ethyl 3,4-diethylpyrrole-2-carboxylate (~95 g, from the previous step), add sodium hydroxide (30 g, 0.75 mol) and ethylene glycol (300 mL).
-
Saponification & Decarboxylation: Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.
-
Extraction: Cool the mixture and transfer it to a 2-L separatory funnel. Dilute with 500 mL of water and 600 mL of hexane.
-
Separate the layers and extract the aqueous layer three more times with 300 mL portions of hexane.
-
Purification: Combine the hexane layers and wash them with water. Dry the solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 3,4-diethylpyrrole. This intermediate is often purified by vacuum distillation before use in the next step.
Part B: Tetramerization to Octaethylporphyrin (OEP)
-
Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve purified 3,4-diethylpyrrole (e.g., 10 g, 81 mmol) in 500 mL of deoxygenated glacial acetic acid.
-
Condensation: Add aqueous formaldehyde (37%, 3.3 mL, 41 mmol) to the solution. Heat the mixture to reflux with stirring for 1 hour.
-
Oxidation: Cool the reaction mixture to room temperature. Bubble air through the solution for 4-5 hours to oxidize the intermediate porphyrinogen to the porphyrin. The solution will turn a deep purple.
-
Isolation: Cool the mixture in an ice bath for 1 hour. The crystalline purple product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, then with methanol, and dry under vacuum. The crude OEP can be further purified by recrystallization from a toluene/heptane mixture.
Spectroscopic Characterization
-
¹H NMR (300 MHz, CDCl₃) of 3,4-Diethylpyrrole: δ: 1.16 (t, 6H, CH₂CH ₃), 2.47 (q, 4H, CH ₂CH₃), 6.42 (d, 2H, pyrrole CH ), 7.65 (s, 1H, pyrrole NH ).[2]
-
MS (m/e, relative intensity) of 3,4-Diethylpyrrole: 123 (M+, 46%), 108 (100%), 93 (37%).[2]
Safety and Handling
As a member of the substituted pyrrole class, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Based on data for analogous compounds, it is expected to carry GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) to ensure stability.[1]
Conclusion
This compound (CAS 97336-41-9) stands as a testament to the enabling power of synthetic intermediates. Its value is not intrinsic but is realized in its efficient conversion to more complex and functional molecules like octaethylporphyrin. The robust Barton-Zard synthesis provides a reliable route to this key building block, and the subsequent well-established protocols for its conversion to OEP empower researchers across chemistry, materials science, and medicine. Understanding the properties and synthetic methodologies associated with this compound is fundamental for any professional engaged in the design and construction of tetrapyrrolic macrocycles.
References
-
Sessler JL, Mozaffari A, Johnson MR. 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-octaethylporphyrin. Org. Synth. 1991;70:68. Available from: [Link]
-
Organic Syntheses. Ethyl 3,4-diethylpyrrole-2-carboxylate (3) and 3,4-Diethylpyrrole (4). Coll. Vol. 9, p.292 (1998); Vol. 70, p.68 (1992). Available from: [Link]
-
Syntheses and Functionalizations of Porphyrin Macrocycles. Molecules. 2010;15(11):7922-7953. Available from: [Link]
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The Solubility Profile of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate: A Technical Guide for Pharmaceutical and Chemical Researchers
Introduction: The Critical Role of Solubility in Drug Development and Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the solubility of a compound is a cornerstone physicochemical property that dictates its viability and application. For researchers and drug development professionals, understanding the solubility profile of a novel molecule like Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is not merely an academic exercise; it is a critical determinant for process development, formulation, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical principles, predictive insights, and practical experimental methodologies. While specific quantitative solubility data for this exact molecule is not extensively published, this guide will leverage data from analogous structures and fundamental chemical principles to provide a robust framework for its handling and application.
Molecular Structure and its Implications for Solubility
To comprehend the solubility of this compound, a meticulous examination of its molecular architecture is paramount. The molecule is comprised of a central pyrrole ring, an ethyl ester functional group, and two ethyl substituents at the 3 and 4 positions of the ring. Each of these components contributes uniquely to the overall polarity and intermolecular interactions, which in turn govern its solubility in various organic solvents.
-
The Pyrrole Ring: The pyrrole core is a five-membered aromatic heterocycle containing a nitrogen atom. While the ring itself possesses some polarity due to the nitrogen heteroatom, the delocalization of the nitrogen's lone pair of electrons into the aromatic system reduces its basicity and hydrogen-bonding acceptor strength compared to non-aromatic amines. The N-H group can act as a hydrogen bond donor. The parent compound, pyrrole, is soluble in alcohol, ether, and dilute acids, indicating a degree of polar character.[1] However, its aromatic nature also imparts a non-polar characteristic, allowing for interactions with a range of organic solvents.[2]
-
The Ethyl Ester Group (-COOEt): This functional group introduces a significant polar element to the molecule. The carbonyl oxygen is a hydrogen bond acceptor, and the ester linkage contributes to the molecule's dipole moment. This group is expected to enhance solubility in polar solvents. For instance, the related compound, Ethyl pyrrole-2-carboxylate, is soluble in methanol.[3]
-
The Diethyl Substituents (-CH₂CH₃): The two ethyl groups are non-polar, alkyl chains. Their presence increases the overall lipophilicity (oil-loving nature) of the molecule. This increased hydrocarbon character will favor solubility in non-polar or weakly polar solvents.
Predictive Analysis: Based on this structural analysis, this compound is anticipated to be a compound with a balanced solubility profile. The polar ester and N-H groups will promote solubility in polar protic and aprotic solvents, while the aromatic ring and ethyl substituents will ensure good solubility in less polar and non-polar organic solvents. The "like dissolves like" principle suggests that solvents with a mix of polar and non-polar characteristics would be particularly effective.
Theoretical Framework: Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] Every solvent and solute can be characterized by its own set of three HSP values. The principle is that substances with similar HSP values are likely to be miscible.[5]
The Hansen parameters are defined as:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
While the specific HSP values for this compound have not been experimentally determined, they can be estimated using group contribution methods. For selecting an appropriate solvent for a new chemical entity, determining its HSP is a powerful predictive tool that can save significant time and resources compared to empirical trial-and-error approaches.[6]
Anticipated Solubility in Common Organic Solvents: A Qualitative Guide
Based on the structural analysis and theoretical principles, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the ester carbonyl and the pyrrole N-H. The alkyl portion of the alcohol interacts favorably with the ethyl substituents.[7] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds due to their ability to solvate both polar and non-polar moieties. Pyrrole itself is soluble in ether.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of the ketone can interact with the polar parts of the solute, while the alkyl groups are compatible with the non-polar substituents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to induce dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solvent can engage in π-π stacking with the pyrrole ring, and the overall non-polar nature is compatible with the alkyl groups. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | These are non-polar solvents and will primarily interact with the ethyl substituents. The polar ester group will limit solubility. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with both polar and non-polar features. |
| Water | Very Low | The significant non-polar character from the diethyl groups and the aromatic ring will likely make the compound poorly soluble in water, despite the presence of the ester and N-H groups.[2] |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for any practical application. The following is a robust, step-by-step protocol for determining the solubility of a new chemical entity.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Procedure:
-
Preparation of Saturated Solutions:
-
Into a series of appropriately sized glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. Traditional methods may require 24-48 hours.[8] Shorter times may be possible, but the time to reach equilibrium should be validated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm that excess solid is still present in each vial.
-
Allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining suspended particles, centrifuge the sample at a high speed (e.g., 10,000 x g for 5-10 minutes).
-
Filter the resulting supernatant through a syringe filter (0.45 µm) into a clean vial. This step is crucial to ensure only the dissolved solute is analyzed.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered samples from the solubility experiment with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion: A Practical Framework for Understanding and Utilizing this compound
While a definitive, published quantitative solubility dataset for this compound remains to be established, a robust understanding of its likely behavior in organic solvents can be achieved through a systematic analysis of its molecular structure and the application of fundamental solubility principles. This guide has provided a comprehensive overview, from theoretical predictions based on the constituent functional groups and the Hansen Solubility Parameter framework, to a detailed, practical protocol for its experimental determination.
For researchers in drug development and chemical synthesis, this information serves as a critical starting point for solvent selection in reaction chemistry, purification processes such as crystallization, and the initial stages of formulation development. The provided experimental workflow offers a self-validating system to generate the precise, quantitative data necessary for advancing research and development efforts involving this promising pyrrole derivative.
References
- (Authoritative source on physicochemical profiling of new chemical entities - to be added from search results if a specific suitable one is found)
-
PubChem. Pyrrole. National Center for Biotechnology Information. [Link]
- (Authoritative source on solubility prediction models - to be added from search results if a specific suitable one is found)
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- (Authoritative source on experimental solubility determination - to be added from search results if a specific suitable one is found)
- (Authoritative source on the influence of functional groups on solubility - to be added from search results if a specific suitable one is found)
- (Authoritative source on HPLC for quantification - to be added from search results if a specific suitable one is found)
-
Wikipedia. Pyrrole. [Link]
-
BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?. [Link]
- (Authoritative source on alcohol solubility - to be added from search results if a specific suitable one is found)
- (Authoritative source on solubility determination methods - to be added from search results if a specific suitable one is found)
- (Authoritative source on machine learning for solubility prediction - to be added from search results if a specific suitable one is found)
-
Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd. [Link]
- (Authoritative source on experimental protocols for solubility - to be added from search results if a specific suitable one is found)
-
PubChem. Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
- Park, K. (2000). Hansen Solubility Parameters. In Controlled Drug Delivery (pp. 1-49). American Chemical Society.
- (Authoritative source on pyrrole synthesis and properties - to be added from search results if a specific suitable one is found)
- (Authoritative source on machine learning for co-solvent selection - to be added from search results if a specific suitable one is found)
-
Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
Sources
- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. Ethyl pyrrole-2-carboxylate | 2199-43-1 [chemicalbook.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. kinampark.com [kinampark.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Disubstituted Pyrroles via the Barton-Zard Reaction
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with the substitution pattern profoundly influencing biological activity and material properties.[1] Among these, 3,4-disubstituted pyrroles are key intermediates for a range of important molecules, including antimitotic agents and porphyrins.[2][3] However, their synthesis can be challenging due to the inherent reactivity of the pyrrole ring, which typically favors substitution at the C2 and C5 positions.[2] The Barton-Zard pyrrole synthesis offers a powerful and convergent approach to construct the pyrrole core with specific substitution at the 3 and 4 positions.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Barton-Zard reaction for the synthesis of 3,4-disubstituted pyrroles. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the scope and limitations of this important transformation.
Introduction: The Strategic Advantage of the Barton-Zard Synthesis
The Barton-Zard pyrrole synthesis, first reported by Sir Derek Barton and Samir Zard in 1985, is a robust reaction that forms a pyrrole ring from the condensation of a nitroalkene and an α-isocyanoacetate under basic conditions.[5][6] This method is particularly advantageous for preparing 3,4-disubstituted pyrroles as the substitution pattern of the final product is directly determined by the choice of the starting nitroalkene.[4] This convergent approach avoids the challenges associated with direct functionalization of the pyrrole ring.[2]
The reaction is known for its operational simplicity and the use of readily available starting materials, making it a highly practical tool in the synthetic chemist's arsenal.[7] Furthermore, the resulting pyrroles are typically substituted with a carboxylate group at the 2-position, which serves as a versatile handle for further synthetic manipulations.
Reaction Mechanism and Rationale
The Barton-Zard synthesis proceeds through a well-established five-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-isocyanoacetate at the carbon adjacent to the ester group by a base, forming a stabilized enolate.[5] The choice of base is critical; weaker bases like potassium carbonate are often sufficient, promoting a clean reaction.[3][7]
-
Michael Addition: The generated enolate then acts as a nucleophile in a Michael-type addition to the electron-deficient nitroalkene.[5] This step forms the C3-C4 bond of the future pyrrole ring.
-
Intramolecular Cyclization (5-endo-dig): The resulting intermediate undergoes a 5-endo-dig cyclization, where the carbanion attacks the electrophilic carbon of the isocyano group to form a five-membered ring.[5]
-
Nitro Group Elimination: The cyclic intermediate then eliminates the nitro group, a process facilitated by the base.[5] This step is a key driving force for the reaction.
-
Tautomerization: The final step is a tautomerization of the resulting dihydropyrrole to the aromatic pyrrole, which is the thermodynamically favored product.[5]
Caption: Reaction workflow for the Barton-Zard synthesis.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates used.
General Protocol for the Synthesis of 3,4-Disubstituted Pyrroles
This protocol is adapted from a procedure for the synthesis of 3,4-diarylpyrrole-2-carboxylates.[3]
Materials:
-
Substituted Nitroalkene (1.0 eq)
-
Ethyl isocyanoacetate (1.1 - 1.3 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol (EtOH)
-
5% Hydrochloric acid (HCl)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nitroalkene (1.0 eq) and potassium carbonate (1.5 eq) in ethanol.
-
With stirring, add a solution of ethyl isocyanoacetate (1.1 - 1.3 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 5% hydrochloric acid to neutralize the excess base.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from a dichloromethane/hexane mixture) or column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrole-2-carboxylate.
Synthesis of a Representative Nitroalkene: (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene
This is a key starting material for the synthesis of certain combretastatin analogs.
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
Nitromethane (10 eq)
-
Ammonium acetate (1.0 eq)
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in nitromethane.
-
Add ammonium acetate and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into a beaker of ice water with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene as yellow crystals.
Scope and Limitations
The Barton-Zard reaction is a versatile method for the synthesis of a wide range of 3,4-disubstituted pyrroles.
| R1 Substituent (from Nitroalkene) | R2 Substituent (from Nitroalkene) | Isocyanoacetate Substituent | Typical Yield (%) | Reference |
| Aryl (e.g., Phenyl, 3,4-Dimethoxyphenyl) | Aryl (e.g., Phenyl) | Ethyl | High | [3] |
| Fused Aryl (e.g., part of a chromene) | H | Ethyl | 63-94% | [7] |
| Alkyl | H | Ethyl | Moderate to Good | |
| Aryl | H | Ethyl | Good |
Substrate Scope:
-
Nitroalkenes: A wide variety of nitroalkenes can be employed in the Barton-Zard reaction. These include those bearing aryl, heteroaryl, and alkyl substituents at the β-position. The reaction is particularly efficient for the synthesis of 3,4-diarylpyrroles from nitrostilbenes.[3] Fused systems, such as 3-nitro-2H-chromenes, also serve as excellent substrates, leading to the formation of polycyclic pyrrole derivatives.[7]
-
Isocyanoacetates: While ethyl isocyanoacetate is the most commonly used reagent, other alkyl esters can also be employed. The use of α-substituted isocyanoacetates allows for the introduction of a substituent at the C2 position of the pyrrole ring in addition to the ester group.
Limitations:
-
Steric Hindrance: Highly sterically hindered nitroalkenes or isocyanoacetates may lead to lower reaction yields or require more forcing conditions.
-
Base-Sensitive Functional Groups: The basic reaction conditions may not be compatible with substrates containing base-sensitive functional groups. In such cases, careful selection of a milder base or protection of the sensitive group may be necessary.
Data Presentation and Visualization
Caption: A typical experimental workflow for the synthesis of 3,4-disubstituted pyrroles.
Conclusion
The Barton-Zard pyrrole synthesis is a highly effective and reliable method for the preparation of 3,4-disubstituted pyrroles, a class of compounds with significant potential in drug discovery and materials science. Its convergent nature, operational simplicity, and the use of accessible starting materials make it an attractive strategy for both academic and industrial laboratories. The protocols and insights provided in this application note are intended to enable researchers to confidently apply this powerful reaction in their synthetic endeavors.
References
-
Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. MDPI. [Link]
-
Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. [Link]
-
Synthesis of 3,4-Disubstituted Pyrroles. A Review. ResearchGate. [Link]
-
Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. [Link]
-
Barton–Zard reaction. Wikipedia. [Link]
-
Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. ResearchGate. [Link]
-
Barton, D. H. R.; Zard, S. Z. A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098. (1985). [Link]
Sources
Application Notes and Protocols for the Vilsmeier-Haack Formylation of Substituted Pyrroles
Introduction: The Strategic Importance of Formylpyrroles
The formylation of pyrroles, a cornerstone transformation in heterocyclic chemistry, provides critical building blocks for a vast array of functional molecules. Among the methodologies available, the Vilsmeier-Haack (V-H) reaction stands out for its operational simplicity, cost-effectiveness, and broad substrate scope.[1][2] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[1][2][3] The resulting formylpyrroles are not merely stable products but versatile intermediates, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. For researchers in drug development, mastering the nuances of the Vilsmeier-Haack reaction is essential for the efficient construction of complex molecular architectures.
This guide provides an in-depth exploration of the Vilsmeier-Haack formylation of substituted pyrroles, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into the reaction mechanism, dissect the critical interplay of electronic and steric factors that control regioselectivity, and provide detailed, field-proven protocols for practical application.
The Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions. The entire process can be logically divided into three key stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.[3][4][5]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium salt, the Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺).[3] This species is the key electrophile in the reaction.
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich pyrrole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the most electron-rich and sterically accessible position, typically the α-carbon (C2 or C5), to form a resonance-stabilized cationic intermediate known as a sigma complex.
-
Hydrolysis to the Aldehyde: The reaction is quenched with water or an aqueous base. The iminium salt intermediate is readily hydrolyzed to yield the corresponding pyrrole-2-carbaldehyde and dimethylamine.[4]
Controlling Regioselectivity: The Influence of Substituents
The position of formylation on the pyrrole ring is not arbitrary; it is dictated by the electronic and steric nature of the substituents already present on the ring. A thorough understanding of these directing effects is crucial for predictive synthesis.
-
Unsubstituted and N-Substituted Pyrroles: For unsubstituted pyrrole and N-alkyl or N-aryl pyrroles, formylation overwhelmingly occurs at the α-position (C2). This is due to the superior stabilization of the positive charge in the sigma complex intermediate by the nitrogen lone pair. Diformylation can occur under more forcing conditions, typically yielding the 2,5-diformyl derivative.
-
C-Substituted Pyrroles:
-
Electron-Donating Groups (EDGs): Alkyl groups or other EDGs at the C2 or C3 position further activate the pyrrole ring towards electrophilic substitution. For a 2-substituted pyrrole, formylation will preferentially occur at the C5 position. For a 3-substituted pyrrole, formylation is directed to the adjacent C2 position.
-
Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as an ester or a nitrile group, deactivates the pyrrole ring, making the Vilsmeier-Haack reaction more challenging. The regiochemical outcome is highly dependent on the position of the EWG. For instance, in the case of 1H-pyrrole-2-carboxylates, formylation can be directed to either the C4 or C5 position depending on the reaction conditions and the nature of the formylating agent.[6] Generally, the deactivating effect of the EWG will direct the incoming electrophile to the remaining activated positions.[7]
-
The following table summarizes the regiochemical outcomes for the Vilsmeier-Haack formylation of various substituted pyrroles, with representative yields.
| Pyrrole Substrate | Substituent | Product(s) | Yield (%) | Reference |
| 1-Methylpyrrole | N-CH₃ | 1-Methylpyrrole-2-carbaldehyde | >90 | General Knowledge |
| 2-Methylpyrrole | 2-CH₃ | 2-Methylpyrrole-5-carbaldehyde | High | General Knowledge |
| 3-Methylpyrrole | 3-CH₃ | 3-Methylpyrrole-2-carbaldehyde | High | General Knowledge |
| Ethyl 1H-pyrrole-2-carboxylate | 2-COOEt | Ethyl 4-formyl-1H-pyrrole-2-carboxylate and Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Nearly Quantitative (isomer ratio depends on conditions) | [6] |
| 2,4-Di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | 2,4-diacetal | Pyrrole-2,3,5-tricarboxaldehyde (after hydrolysis) | Not specified | [7] |
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol details the formylation of an N-substituted pyrrole, where the reaction is expected to proceed regioselectively at the C2 position.
Materials:
-
N-Phenylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under inert atmosphere
-
Magnetic stirrer
-
Ice bath
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic. Maintain strict temperature control, especially during the addition of POCl₃.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with N-Phenylpyrrole: In a separate flask, dissolve N-phenylpyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-phenylpyrrole-2-carbaldehyde.
Protocol 2: Regioselective Formylation of Ethyl 1H-pyrrole-2-carboxylate
This protocol is adapted from a procedure demonstrating the regioselective formylation of a pyrrole bearing an electron-withdrawing group.[6] This reaction can yield a mixture of 4- and 5-formyl isomers, and the ratio can be influenced by the choice of formylating agent and reaction conditions.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Crystalline Vilsmeier Reagent or dichloromethyl alkyl ether (as described in the reference)
-
Appropriate anhydrous solvent (e.g., 1,2-dichloroethane)
-
Aqueous work-up reagents (e.g., sodium acetate solution)
-
Standard laboratory equipment for inert atmosphere reactions and purification
Procedure:
The specific conditions for achieving high regioselectivity for either the 4-formyl or 5-formyl derivative are detailed in the cited literature.[6] Researchers should consult this primary source for the precise experimental details, including the preparation of the specific formylating agents, reaction temperatures, and times to achieve the desired isomer in high yield. The general principle involves the careful addition of the pyrrole substrate to the formylating reagent in a suitable solvent under controlled temperature conditions, followed by an aqueous work-up and chromatographic purification to isolate the desired product.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-10 °C) during its preparation is crucial to prevent decomposition and side reactions.
-
Stoichiometry: The ratio of DMF to POCl₃ can influence the reactivity of the Vilsmeier reagent. Typically, a slight excess of POCl₃ is used. The amount of Vilsmeier reagent relative to the pyrrole substrate is usually between 1.1 and 1.5 equivalents.
-
Work-up: The hydrolysis of the intermediate iminium salt should be performed carefully by pouring the reaction mixture into ice and then neutralizing with a base. Adding water directly to the reaction mixture can lead to an uncontrolled exothermic reaction.
-
Substrate Reactivity: For highly deactivated pyrroles (e.g., those with multiple EWGs), more forcing conditions such as higher temperatures or longer reaction times may be necessary. However, this can also lead to the formation of byproducts.
Conclusion
The Vilsmeier-Haack reaction is a powerful and adaptable tool for the synthesis of formylpyrroles, which are of significant interest in medicinal chemistry and drug development. By understanding the reaction mechanism and the factors that govern its regioselectivity, researchers can effectively utilize this reaction to construct complex molecular targets. The protocols and insights provided in this guide serve as a foundation for the successful application of the Vilsmeier-Haack formylation of substituted pyrroles in a research setting.
References
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393. [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society D: Chemical Communications, (18), 1169-1170. [Link]
-
Rajput, P. B., Degani, M. S., & Bhalerao, R. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1253. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]
-
Rajanna, K. C., Tasneem, S., & Saiprakash, P. K. (2001). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Synthetic Communications, 31(8), 1217-1224. [Link]
-
Gupton, J. T., et al. (2008). Microwave-accelerated Vilsmeier-Haack reactions on substituted pyrroles. Tetrahedron Letters, 49(35), 5248-5251. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(11), 1596-1601. [Link]
-
Jones, R. A., & Bean, G. P. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2173-2177. [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2025). synthesis of heterocycle via Vilsmeier-haack reaction. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chemtube3d.com [chemtube3d.com]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Pyrrole-2-carboxylate Derivatives
Introduction: The Strategic Importance of the Pyrrole Scaffold in Modern Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. Among the various pyrrole-containing compounds, ethyl pyrrole-2-carboxylate and its derivatives are of particular industrial significance. They serve as key intermediates in the synthesis of several blockbuster drugs, including the anti-inflammatory agent ketorolac and the world's best-selling statin, atorvastatin (Lipitor®).[1] The latter's synthesis, for instance, relies on a Paal-Knorr reaction to construct the central pyrrole ring.[1][2]
The escalating demand for these life-changing medications necessitates robust, scalable, and economically viable synthetic routes to these pyrrole intermediates. This guide provides an in-depth analysis of established methodologies for the large-scale synthesis of ethyl pyrrole-2-carboxylate derivatives, offering detailed protocols, process safety considerations, and a comparative overview of the most industrially relevant synthetic strategies. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind the selection of specific reagents and conditions, thereby empowering researchers and process chemists to confidently implement and adapt these protocols for their specific needs.
Comparative Overview of Key Synthetic Strategies
Several named reactions are cornerstones in the synthesis of pyrroles, each with its own set of advantages and disadvantages for large-scale production. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the pyrrole ring, and cost considerations.
| Synthetic Method | Starting Materials | Key Advantages for Large-Scale Synthesis | Potential Challenges in Scale-Up |
| Direct Acylation & Alcoholysis | Pyrrole, Trichloroacetyl chloride, Ethanol | High-yielding, versatile for various esters, avoids moisture-sensitive organometallics. | Use of a highly reactive and corrosive acylating agent, potential for colored by-products. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | High atom economy, generally good yields, convergent synthesis.[3][4] | Availability and stability of the 1,4-dicarbonyl starting materials can be a limitation. Harsh reaction conditions (prolonged heating in acid) may be required for some substrates.[3] |
| Hantzsch Synthesis | β-Ketoesters, α-Haloketones, Ammonia/Primary amines | Readily available starting materials, good for producing polysubstituted pyrroles.[5] | Potential for side reactions, such as the formation of furans (Feist-Bénary synthesis).[6] |
| Knorr Synthesis | α-Amino-ketones, β-Ketoesters | Well-established for specific substitution patterns, can be performed as a one-pot reaction.[7][8] | α-Amino-ketones are often unstable and need to be generated in situ.[7] |
Detailed Protocols and Methodologies
Protocol 1: Large-Scale Synthesis of Ethyl Pyrrole-2-carboxylate via Direct Acylation and Alcoholysis
This method, adapted from a well-established Organic Syntheses procedure, is a robust and versatile route for the large-scale production of ethyl pyrrole-2-carboxylate.[3] It proceeds in two distinct stages: the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by alcoholysis with sodium ethoxide to yield the desired ester. A key advantage of this procedure is its avoidance of moisture-sensitive organometallic reagents, which can be challenging to handle on an industrial scale.
Reaction Scheme:
Workflow for the Paal-Knorr Synthesis.
Materials and Equipment:
-
Reaction vessel suitable for heating under reflux
-
Magnetic or mechanical stirrer
-
Heating mantle
-
Ethyl 2,5-dioxohexanoate (1 mole equivalent)
-
Ammonium acetate (1.5 mole equivalents)
-
Glacial acetic acid (as solvent)
-
Extraction and distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve ethyl 2,5-dioxohexanoate and ammonium acetate in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a large volume of ice-cold water.
-
Neutralization: Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Process Safety Considerations:
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with appropriate PPE in a well-ventilated area.
-
Ammonia/Ammonium Acetate: While less hazardous than many other reagents, ensure adequate ventilation to avoid inhalation of ammonia vapors.
-
Reflux Conditions: Ensure the reflux apparatus is set up correctly to prevent the escape of flammable or corrosive vapors.
Protocol 3: Hantzsch Synthesis of Diethyl 2,4-Dimethylpyrrole-3,5-dicarboxylate
The Hantzsch synthesis is a three-component reaction that provides access to a wide variety of substituted pyrroles. [5][9]This protocol is adapted for the synthesis of a dicarboxylate-substituted pyrrole.
Reaction Scheme:
Workflow for the Hantzsch Pyrrole Synthesis.
Materials and Equipment:
-
Reaction vessel with a stirrer and condenser
-
Ethyl acetoacetate (1 mole equivalent)
-
Ethyl 2-chloroacetoacetate (1 mole equivalent)
-
Aqueous ammonia solution (excess)
-
Ethanol (as solvent)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: Combine ethyl acetoacetate, ethyl 2-chloroacetoacetate, and aqueous ammonia in ethanol in a reaction vessel.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water.
-
Isolation: Collect the precipitated solid by filtration. If the product is an oil, extract it with an organic solvent.
-
Washing: Wash the solid product or organic extract with water to remove any remaining ammonia and salts.
-
Drying and Purification: Dry the crude product. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Process Safety Considerations:
-
α-Haloketones: These are lachrymators and skin irritants. Handle with care in a well-ventilated fume hood.
-
Ammonia: Use in a well-ventilated area.
-
Solvents: Ethanol is flammable; ensure no ignition sources are present during the reaction and work-up.
Protocol 4: Knorr Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate
The Knorr pyrrole synthesis is a powerful method that involves the condensation of an α-amino-ketone with a β-ketoester. [7]A common and practical approach is to generate the α-amino-ketone in situ from the corresponding oxime.
Reaction Scheme:
Workflow for the Knorr Pyrrole Synthesis.
Materials and Equipment:
-
Large reaction vessel with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Ethyl acetoacetate (2 mole equivalents)
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Standard work-up and purification equipment
Procedure:
-
Formation of the Oxime: In a large beaker or flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath to below 10 °C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Reduction and Condensation: In a separate large reaction vessel, add the second equivalent of ethyl acetoacetate and glacial acetic acid. With vigorous stirring, add the prepared oxime solution and zinc dust portion-wise, controlling the temperature to prevent it from exceeding 40 °C. The reaction is exothermic.
-
Completion: After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Work-up: Pour the reaction mixture into a large volume of water.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. A yield of 57-64% can be expected. [10] Process Safety Considerations:
-
Exothermic Reaction: The reduction of the oxime with zinc dust is highly exothermic. The addition of zinc must be done carefully and with efficient cooling to control the reaction rate and prevent it from becoming too vigorous.
-
Zinc Dust: Zinc dust is a flammable solid. Avoid creating dust clouds and keep it away from ignition sources.
-
Nitrous Acid: The reaction of sodium nitrite with acetic acid generates nitrous acid in situ. Ensure good ventilation to avoid inhaling any nitrogen oxides that may be formed.
Large-Scale Purification of Ethyl Pyrrole-2-carboxylate Derivatives
The purification of the final product on a large scale is a critical step to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). The choice of purification method depends on the physical properties of the product (solid or liquid) and the nature of the impurities.
-
Crystallization: This is the most common and cost-effective method for purifying solid APIs. [11]The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution. Solvent selection is crucial for achieving high purity and yield.
-
Distillation: For liquid products such as ethyl pyrrole-2-carboxylate, fractional vacuum distillation is the preferred method. [3]This technique separates compounds based on their boiling points, and performing it under reduced pressure allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal degradation.
-
Chromatography: While highly effective, large-scale chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.
Conclusion
The large-scale synthesis of ethyl pyrrole-2-carboxylate derivatives is a well-established field with several reliable and scalable methods at the disposal of the process chemist. The direct acylation and alcoholysis method stands out for its versatility and avoidance of sensitive reagents. The Paal-Knorr, Hantzsch, and Knorr syntheses offer powerful alternatives, particularly for accessing a variety of substituted pyrroles from readily available starting materials.
Successful and safe scale-up requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to process safety. By leveraging the detailed protocols and insights provided in this guide, researchers and drug development professionals can confidently navigate the challenges of large-scale pyrrole synthesis and contribute to the efficient production of vital medicines.
References
-
Organic Syntheses, Coll. Vol. 5, p.533 (1973); Vol. 44, p.50 (1964). Available at: [Link]
-
Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr Pyrrole Condensation. The Journal of Organic Chemistry, 56(24), 6924-6927. Available at: [Link]
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.
- Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
-
Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 19, p.40 (1939). Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Trichloroacetyl chloride. Available at: [Link]
- Estevez, V., et al. (2014). The Hantzsch Pyrrole Synthesis: A Mechanochemical and Continuous Flow Approach. Green Chemistry, 16(7), 3423-3430.
- Myerson, A. S. (2002).
- Feist, F., & Bénary, E. (1902). Ueber die Einwirkung von Ammoniak und Aminen auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 35(2), 1545-1556.
- Baumann, K. L., et al. (1992). The first total synthesis of the HMG-CoA reductase inhibitor, CP-83,101 (atorvastatin). Tetrahedron Letters, 33(17), 2283-2284.
-
New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: Trichloroacetyl Chloride. Available at: [Link]
- Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
Organic Syntheses, Coll. Vol. 2, p.217 (1943); Vol. 19, p.42 (1939). Available at: [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet: Pyrrole. Available at: [Link]
- Vladimirova, S. (2021). Synthesis of new pyrrole compounds with potential antihyperlipidemic effect. Journal of Chemical Technology and Metallurgy, 56(4), 720-724.
-
Pharmaceutical Technology. (2015). API Purification. Available at: [Link]
-
Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Paal-Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Barton-Zard Pyrrole Synthesis
Welcome to the technical support center for the Barton-Zard pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of substituted pyrroles. As a versatile and widely used transformation, the Barton-Zard reaction can sometimes present challenges in the form of side reactions, low yields, and purification difficulties. This document provides in-depth troubleshooting advice in a practical question-and-answer format to help you navigate these issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Barton-Zard reaction is resulting in a low yield of the desired pyrrole. What are the most common causes and how can I improve it?
A low yield in a Barton-Zard synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a breakdown of potential causes and actionable solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the efficiency of the Barton-Zard reaction. The initial step, the deprotonation of the α-isocyanoacetate, is base-catalyzed, and the subsequent Michael addition and cyclization steps are sensitive to the reaction environment.[1][2] A systematic optimization of these parameters is often necessary.
-
Base Selection: Both organic and inorganic bases can be employed. While strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-diazabicyclo[2.2.2]octane) are effective, they can sometimes promote side reactions. Milder bases like potassium carbonate (K₂CO₃) can offer a good balance between reaction rate and cleanliness.
-
Solvent Effects: The polarity of the solvent can influence the rate and selectivity of the reaction. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) are also commonly used.
-
Temperature: While heating can accelerate the reaction, it can also lead to decomposition of starting materials or products, or favor the formation of side products. Running the reaction at or below room temperature is often a good starting point.
-
-
Steric Hindrance: The steric bulk of the substituents on both the nitroalkene and the isocyanoacetate can significantly impact the reaction rate and yield.[3] Highly substituted reactants may require more forcing conditions (e.g., stronger base, higher temperature) to overcome steric hindrance, but this can also increase the likelihood of side reactions. If you suspect steric hindrance is an issue, consider if a less hindered analog of your starting material could be used.
-
Competing Side Reactions: Several side reactions can compete with the desired pyrrole formation, leading to a decrease in yield. These are discussed in more detail in the following sections.
Troubleshooting Protocol for Low Yield:
-
Reaction Condition Screen: If you are experiencing low yields, a systematic screen of reaction conditions is the first logical step. The following table summarizes the impact of different bases and solvents on the yield of a model Barton-Zard reaction.
| Base | Solvent | Temperature | Yield (%) | Observations |
| DBU | THF | Reflux | Low | Significant side product formation observed. |
| DABCO | THF | Reflux | Low | Similar to DBU, with multiple byproducts. |
| K₂CO₃ | THF | Room Temp | Moderate | Cleaner reaction profile, but slower conversion. |
| DBU | MeCN | Reflux | Moderate | Improved yield compared to THF, but still some impurities. |
| DABCO | MeCN | Reflux | Moderate | Similar to DBU in MeCN. |
| K₂CO₃ | MeCN | Reflux | Good | Good yield with a cleaner reaction profile. |
| DBU | EtOH | Reflux | Good | High yield, but potential for transesterification if using an ester-containing isocyanide. |
| DABCO | EtOH | Reflux | Good | Similar to DBU in EtOH. |
| K₂CO₃ | EtOH | Reflux | Excellent | Optimal conditions for this model reaction, high yield and clean conversion. |
Data adapted from a study by Sosnovskikh et al. on the synthesis of chromeno[3,4-c]pyrroles.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any byproducts. This will help you determine the optimal reaction time and identify if starting materials are degrading.
-
Purity of Starting Materials: Ensure the purity of your nitroalkene and isocyanoacetate. Impurities can interfere with the reaction and lead to the formation of side products. Nitroalkenes, in particular, can be prone to polymerization.
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common issue in the Barton-Zard synthesis. Understanding the potential side reactions is key to developing strategies to suppress them.
-
Polymerization of the Nitroalkene: Nitroalkenes are electron-deficient and can undergo anionic polymerization, especially in the presence of a strong base. This is often observed as the formation of an insoluble, tar-like material in the reaction flask.
-
Mitigation Strategies:
-
Use a weaker base: Switching from a strong organic base like DBU to a milder inorganic base like K₂CO₃ can reduce the rate of polymerization.
-
Control the temperature: Running the reaction at a lower temperature can slow down the polymerization process.
-
Slow addition of the base: Adding the base slowly to the reaction mixture can help to maintain a low concentration of the anionic species that initiate polymerization.
-
Use a polymerization inhibitor: In some cases, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) may be beneficial, although its compatibility with the reaction conditions should be verified.
-
-
-
Formation of an "Interrupted" Barton-Zard Product: The final step of the Barton-Zard synthesis is the elimination of the nitro group to form the aromatic pyrrole ring. Under certain conditions, this elimination can be slow or incomplete, leading to the isolation of a non-aromatic dihydropyrrole intermediate. This is sometimes referred to as an "interrupted" Barton-Zard reaction.
-
Mitigation Strategies:
-
Increase reaction time or temperature: Allowing the reaction to proceed for a longer time or at a higher temperature can promote the elimination of the nitro group.
-
Choice of base: A stronger base may be required to facilitate the elimination step.
-
Workup conditions: The stability of the dihydropyrrole intermediate can be pH-dependent. Acidic workup conditions may favor aromatization.
-
-
-
Side Reactions of the Isocyanide: Isocyanides can undergo other reactions under basic conditions, although this is less common than issues with the nitroalkene. For example, they can be hydrolyzed to formamides in the presence of water.
-
Mitigation Strategies:
-
Use anhydrous conditions: Ensure that your solvent and reagents are dry to minimize hydrolysis of the isocyanide.
-
-
-
Substrate-Specific Side Reactions: The structure of the starting materials can lead to specific side reactions. For instance, in the synthesis of certain chromeno[3,4-c]pyrroles, the use of a 2-trichloromethyl-substituted 3-nitro-2H-chromene as the starting material can lead to the formation of a 2-(dichloromethylidene)chromene byproduct through the elimination of HCl under basic conditions.
-
Mitigation Strategies:
-
Substituent modification: If a particular substituent is prone to elimination or other side reactions, consider if a different substituent could be used that is more stable under the reaction conditions.
-
-
Visualizing the Main and Side Reaction Pathways:
The following diagrams illustrate the desired Barton-Zard reaction pathway and a common side reaction pathway.
Sources
Optimizing reaction conditions for pyrrole ester hydrolysis
Technical Support Center: Pyrrole Ester Hydrolysis
A Senior Application Scientist's Guide to Optimizing Reaction Conditions
Welcome to the technical support center for optimizing the hydrolysis of pyrrole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrrole-containing molecules. Here, we address common challenges encountered during the crucial step of ester deprotection to yield the corresponding carboxylic acid, a key intermediate in pharmaceutical synthesis. Our approach is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your specific reaction.
Section 1: Fundamentals of Pyrrole Ester Hydrolysis
Q1: What are the primary methods for hydrolyzing pyrrole esters, and how do they differ mechanistically?
The two foundational methods for ester hydrolysis are base-catalyzed saponification and acid-catalyzed hydrolysis.[1] The choice between them is critical and depends on the stability of your specific pyrrole substrate and the nature of the ester group.
-
Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), typically in a mixture of water and an organic co-solvent like methanol, ethanol, or tetrahydrofuran (THF).[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is no longer electrophilic and drives the reaction to completion.[2]
-
Acid-Catalyzed Hydrolysis: This method is the reverse of a Fischer esterification.[3] It requires heating the ester in an aqueous solution with a strong acid catalyst (e.g., HCl or H₂SO₄). The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.[4] Unlike saponification, this reaction is a reversible equilibrium. To drive it towards the products (carboxylic acid and alcohol), a large excess of water must be used.[1][5]
Below is a diagram illustrating the fundamental mechanistic pathways.
Caption: Troubleshooting workflow for low conversion in pyrrole ester hydrolysis.
Detailed Explanation:
-
For Base-Catalyzed Reactions:
-
Solubility: Pyrrole esters can be hydrophobic. If your starting material is not fully dissolved, the reaction becomes a two-phase system, leading to very slow kinetics. Increasing the proportion of an organic co-solvent like THF or using a phase-transfer catalyst can dramatically improve results.
-
Steric Hindrance: Bulky esters, such as tert-butyl or neopentyl esters, sterically shield the carbonyl carbon from hydroxide attack. [6]For these challenging substrates, more forcing conditions are necessary. This includes higher temperatures, stronger bases (KOH is often more effective than NaOH or LiOH), or switching to specialized non-aqueous methods. [7][8] 3. Base Stoichiometry: While catalytic base is not feasible, ensure you are using a sufficient excess (typically 2-5 equivalents) to drive the reaction and neutralize any acidic protons that may be present on the pyrrole or other functional groups.
-
-
For Acid-Catalyzed Reactions:
-
Equilibrium Control: This is the most common pitfall. The reaction is reversible. [1]To favor the products, you must use a large excess of water. If your reaction is in a solvent like acetic acid with only a small amount of added water, the equilibrium may lie on the side of the starting materials.
-
Temperature: Hydrolysis requires energy to break the stable ester bond. Ensure your reaction is being heated adequately, often to reflux, to achieve a reasonable reaction rate.
-
Q3: I'm observing significant decomposition of my material, indicated by the formation of dark tars or polymers. Why is the pyrrole ring so sensitive, and how can I prevent its degradation?
The pyrrole ring is electron-rich, making it highly susceptible to degradation, particularly under strong acidic conditions.
Causality: The π-excessive nature of the pyrrole ring makes it reactive towards electrophiles. In strong acid, the ring itself can be protonated. [9][10]This protonation disrupts the aromaticity and can initiate irreversible polymerization or decomposition pathways, which often manifest as a dark, tarry reaction mixture. Electron-donating groups on the pyrrole ring exacerbate this sensitivity.
Preventative Measures:
-
Favor Basic Hydrolysis: Saponification is almost always the milder and preferred method for pyrrole esters, as it avoids exposing the sensitive ring to strong acids.
-
Use Milder Acids: If acid is unavoidable (e.g., for cleaving a tert-butyl ester), use the mildest conditions possible. Trifluoroacetic acid (TFA) at room temperature is often sufficient for t-butyl esters and is generally less destructive than mineral acids like HCl or H₂SO₄. [11]3. Protect the Pyrrole Nitrogen: Installing an electron-withdrawing protecting group, such as a tosyl (Ts) or Boc group, on the pyrrole nitrogen significantly reduces the ring's electron density. [12][13]This "tames" the ring, making it more robust and resistant to acid-catalyzed degradation. The protecting group can be removed in a subsequent step.
-
Control Temperature: Even under basic conditions, excessive heat can cause degradation. Run the reaction at the lowest temperature that provides a reasonable rate.
Q4: My desired pyrrole carboxylic acid is forming, but then disappearing. I suspect decarboxylation. How can I confirm this and prevent it?
Decarboxylation, the loss of CO₂, is a very common side reaction for pyrrole carboxylic acids, especially for pyrrole-2-carboxylic acids. [14] Causality: The mechanism of decarboxylation for pyrrole-2-carboxylic acid often involves protonation of the C2 position of the pyrrole ring, which stabilizes the intermediate formed after the loss of CO₂. [9][15]This process is often accelerated by heat and acidic conditions. Pyrrole-3-carboxylic acids are generally more stable and less prone to decarboxylation.
Confirmation and Prevention:
-
Confirmation: You can often detect decarboxylation by TLC (the product will be less polar) or by observing gas evolution (CO₂) from the reaction mixture. Mass spectrometry of the crude reaction mixture will show a product with a mass corresponding to the loss of 44 Da.
-
Prevention:
-
Avoid Excessive Heat: Keep the reaction and work-up temperatures as low as possible. If the hydrolysis requires heat, cool the reaction mixture promptly once complete.
-
Neutralize Carefully: During the acidic work-up of a saponification reaction, add the acid slowly at 0 °C to protonate the carboxylate. Avoid letting the aqueous layer become strongly acidic. The goal is to reach a pH where the carboxylic acid precipitates or can be extracted, without creating conditions that promote decarboxylation.
-
Work-up Quickly: Do not let the isolated pyrrole carboxylic acid sit in acidic solution for extended periods. Extract the product into an organic solvent, wash, dry, and concentrate it without delay.
-
Consider a Different Isomer: If synthetically feasible, designing a route that leads to a more stable pyrrole-3-carboxylic acid isomer can circumvent this issue entirely.
-
Section 3: Recommended Experimental Protocols
These protocols provide a starting point for your optimizations. Always monitor your reactions by a suitable method (TLC, LC-MS) to determine the optimal reaction time.
Protocol 1: Standard Saponification of a Methyl/Ethyl Pyrrole Ester
-
Setup: Dissolve the pyrrole ester (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). A common starting concentration is 0.1-0.5 M.
-
Reagent Addition: Add solid NaOH or KOH (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. Monitor by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add aqueous HCl (e.g., 1 M or 2 M) with vigorous stirring until the pH is ~3-4. c. If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum. d. If the product does not precipitate, extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Protocol 2: Hydrolysis of a Sterically Hindered or Resistant Ester
This protocol is adapted from methods designed for challenging substrates. [7][8]
-
Setup: Dissolve the hindered pyrrole ester (1.0 eq) in a non-aqueous solvent mixture of dichloromethane (CH₂Cl₂) and methanol (e.g., 9:1 v/v).
-
Reagent Addition: Add powdered NaOH (5.0 eq). The use of a non-aqueous medium can enhance the reactivity of the base.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction may be significantly faster than in aqueous conditions. Monitor closely by TLC.
-
Work-up: a. Quench the reaction by carefully adding water. b. Separate the layers and extract the aqueous layer with CH₂Cl₂. c. Combine the organic layers and wash with water. d. Proceed with acidification as described in Protocol 1, step 4b, followed by extraction.
Table 1: General Starting Conditions for Pyrrole Ester Hydrolysis
| Substrate Type | Recommended Method | Reagents & Solvent | Temp (°C) | Typical Time (h) | Key Considerations |
| Unhindered (Me, Et) Ester | Saponification | 2-3 eq. LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O | 25 - 60 | 1 - 12 | Standard, reliable method. Monitor for completion. |
| tert-Butyl Ester | Acidolysis | TFA in CH₂Cl₂ (9:1) | 0 - 25 | 0.5 - 4 | Avoids heat. Risk of ring degradation if sensitive. |
| Sterically Hindered Ester | Forcing Saponification | 5-10 eq. KOH in EtOH/H₂O or specialized non-aqueous methods [7][8] | 80 - 100 | 12 - 48 | High temperature and base concentration needed. |
| Acid-Sensitive Pyrrole | Mild Saponification | 2 eq. LiOH in THF/H₂O | 25 | 2 - 24 | LiOH is often considered milder. Avoid heat. |
| Electron-Deficient Pyrrole | Standard Saponification | 3 eq. NaOH in MeOH/H₂O | 60 | 2 - 8 | Generally more stable and may require heat to accelerate the slower reaction. |
Section 4: Frequently Asked Questions (FAQs)
Q: How do electron-withdrawing or electron-donating groups on the pyrrole ring affect the hydrolysis rate? A: Electron-withdrawing groups (e.g., nitro, cyano, acyl) decrease the electron density of the ring, making it more stable but also making the ester carbonyl less reactive. This can slow down both acid- and base-catalyzed hydrolysis, often requiring more forcing conditions (higher temperature or longer reaction times). Conversely, electron-donating groups (e.g., alkyl, alkoxy) increase the ring's electron density, making it more susceptible to acid-catalyzed degradation but potentially accelerating the hydrolysis itself.
Q: Can I monitor the reaction progress by Thin Layer Chromatography (TLC)? What is a good mobile phase? A: Yes, TLC is an excellent tool for monitoring the reaction. The product carboxylic acid is significantly more polar than the starting ester. A good starting mobile phase is a mixture of hexane and ethyl acetate. You will likely need to increase the polarity (add more ethyl acetate) to get the carboxylic acid to move off the baseline. Adding a small amount of acetic acid (~1%) to the mobile phase can improve the spot shape of the carboxylic acid by preventing it from streaking.
Q: My pyrrole carboxylic acid is poorly soluble in common extraction solvents. How can I improve its isolation? A: This is a common issue. If the product precipitates upon acidification, filtration is the best method of isolation. If it remains in the aqueous layer, try extracting with a more polar solvent like THF or 2-methyl-THF. In some cases, you may need to saturate the aqueous layer with NaCl (salting out) to decrease the product's aqueous solubility and drive it into the organic phase.
References
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
-
AK Lectures. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Reddit. (2022). ester hydrolysis problem. r/OrganicChemistry. Available at: [Link]
-
Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society. Available at: [Link]
-
Li, Y., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
Hunt, I. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]
-
Request PDF. (n.d.). Pyrrole Protection. ResearchGate. Available at: [Link]
-
Cipiciani, A., et al. (1983). Acid-Catalyzed Hydrolysis of Acylpyrroles and Their Derivatives. Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]
-
Theodorou, V., et al. (2018). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]
-
Richard, J. P., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Saponification Reaction of Esters. YouTube. Available at: [Link]
-
D'Amato, E. M., & Thummel, R. P. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. Available at: [Link]
-
Liu, F., et al. (2008). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]
-
Pearson+. (2024). Predict the products of saponification of the following esters. Available at: [Link]
-
Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
ChemistNATE. (2021). Saponification (Hydrolysis of Esters with OH-). YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group. Available at: [Link]
-
Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. Available at: [Link]
-
White Rose Research Online. (2017). Ester hydrolysis. Available at: [Link]
-
Chemexplained. (2020). Protecting Groups for Carboxylic acid. YouTube. Available at: [Link]
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- 5. reddit.com [reddit.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the N-Alkylation of Pyrrole Carboxylates
Welcome to the technical support center for the N-alkylation of pyrrole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical synthetic transformation. The N-alkylation of pyrroles is a cornerstone reaction for building molecular complexity, yet it is often plagued by challenges ranging from low yields to intractable side reactions.
This document moves beyond simple procedural lists. Here, we will delve into the mechanistic underpinnings of the reaction to explain why specific problems occur and provide logical, field-tested strategies to overcome them. Our goal is to empower you with the expertise to not only troubleshoot your current experiment but also to proactively design more robust and successful reactions in the future.
Section 1: The Core Mechanism - Understanding the 'Why'
The N-alkylation of a pyrrole carboxylate is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The process involves two key steps:
-
Deprotonation: A base is used to remove the acidic proton from the pyrrole nitrogen, generating a nucleophilic pyrrolide anion.
-
Nucleophilic Attack: The pyrrolide anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming the new N-C bond.
The presence of an electron-withdrawing group, such as a carboxylate, increases the acidity of the N-H proton (pKa ≈ 17.5 for unsubstituted pyrrole) by stabilizing the resulting negative charge on the pyrrolide anion.[1][2] This makes deprotonation more favorable compared to unsubstituted pyrrole. However, the delocalization of this charge onto the carboxylate and throughout the aromatic ring can also lead to competing C-alkylation, a common side reaction.[1]
Caption: A logical workflow for troubleshooting common N-alkylation issues.
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is a general guideline and should be adapted for the specific scale and reactivity of the substrates.
Safety: Sodium hydride reacts violently with water and can ignite in air. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [3]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the pyrrole carboxylate starting material (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.5 M solution. Stir the solution to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Note: Hydrogen gas will evolve. Ensure the system is properly vented.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyrrolide salt may result in a color change or the formation of a precipitate.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive alkylating agents.
-
Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Workup and Purification: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Pyrrole. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole. CID 8027. Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (1974). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. Retrieved from [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate: a powerful inorganic base in organic synthesis. Tetrahedron, 58(48), 9951-9957.
-
Wang, N-X., et al. (1983). N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers. Bulletin of the Chemical Society of Japan, 56(1), 280-284. Retrieved from [Link]
-
Koser, G. F. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(43), 15312-15321. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium hydride. Retrieved from [Link]
-
Breton, G. W. (2007). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Letters in Organic Chemistry, 4(2), 119-122. Retrieved from [Link]
-
Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 3(16), 2543-2546. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]
Sources
Technical Support Center: Purification of Pyrrole Synthesis Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrrole synthesis. This guide is designed to provide practical, in-depth solutions to a common and critical challenge in the synthesis of pyrrole derivatives: the removal of residual starting materials. As specialists in organic synthesis, we understand that a pure compound is paramount for reliable downstream applications, from biological screening to materials science.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your specific pyrrole system.
Troubleshooting & FAQs: Isolating Your Pyrrole
This section addresses the most common purification challenges based on the type of synthesis performed and the nature of the unreacted starting materials.
Scenario 1: Paal-Knorr Synthesis Impurities
The Paal-Knorr synthesis is a robust method for creating pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] Incomplete reactions are a frequent source of impurities.
Question: My NMR spectrum shows unreacted 1,4-dicarbonyl starting material after a Paal-Knorr synthesis. What is the most effective way to remove it?
Answer: Residual 1,4-dicarbonyl compounds are a common issue. Their removal hinges on exploiting the differences in physical and chemical properties between the dicarbonyl and the target pyrrole.
-
Expert Insight: The choice of method depends on the polarity and volatility of both your pyrrole and the contaminant. Always begin with a Thin Layer Chromatography (TLC) analysis to assess the polarity difference, which will guide your purification strategy.
Method 1: Aqueous Workup & Extraction
-
Causality: Most 1,4-dicarbonyls possess greater polarity than the corresponding aromatic pyrrole product due to their exposed carbonyl groups. This polarity difference can be exploited through liquid-liquid extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with deionized water or brine. The polar dicarbonyl will preferentially partition into the aqueous phase.
-
Monitor the removal of the impurity by running a TLC of the organic layer after each wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Method 2: Column Chromatography
-
Causality: Flash column chromatography is the most powerful technique for separating compounds with different polarities.[3] Silica gel, a polar stationary phase, will retain the more polar dicarbonyl compound more strongly than the less polar pyrrole, allowing the pyrrole to elute first.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a column with silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Load the adsorbed product onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Your pyrrole should elute before the dicarbonyl impurity.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Method 3: Chemical Scavenging (for Aldehyde/Ketone Impurities)
-
Causality: For stubborn aldehyde or unhindered ketone impurities, a chemical scavenger can be used. Sodium bisulfite reacts with aldehydes and some reactive ketones to form a water-soluble salt (a bisulfite adduct), which can be easily removed by extraction.[4][5][6]
-
Protocol:
-
Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[5]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) and more water to the mixture and transfer to a separatory funnel.
-
Separate the layers. The bisulfite adduct of the aldehyde/ketone will be in the aqueous layer.[5]
-
Wash the organic layer with water, dry, and concentrate to obtain the purified pyrrole.
-
Scenario 2: Knorr & Hantzsch Synthesis Impurities
The Knorr and Hantzsch syntheses are classic methods that often involve α-aminoketones, β-ketoesters, α-haloketones, and primary amines or ammonia.[1][7][8][9] This leads to potential for residual basic (amine) and acidic (ketoester) starting materials.
Question: I've performed a Knorr synthesis and my crude product is contaminated with the starting primary amine. How can I purify my pyrrole?
Answer: Residual amines are basic and can be effectively removed by converting them into their corresponding water-soluble salts through an acidic wash.[10][11]
-
Expert Insight: This acid-base extraction is highly efficient but requires that your target pyrrole is stable under acidic conditions. Most simple pyrroles are, but acid-labile functional groups could be compromised. Always check the stability of your product with a small-scale test.
Method: Acid-Base Liquid-Liquid Extraction
-
Causality: The lone pair of electrons on the nitrogen atom of a primary amine makes it basic. By washing the organic solution with a dilute acid (e.g., 1M HCl), the amine is protonated to form an ammonium salt. This ionic salt is highly soluble in water and will be extracted from the organic phase.[11][12]
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a dilute aqueous acid solution (e.g., 5-10% HCl or saturated NH₄Cl).[11]
-
To neutralize any remaining acid, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a final wash with brine.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent in vacuo.
-
General Purification Strategies
This section covers techniques applicable to a wide range of pyrrole syntheses.
Question: My pyrrole derivative is a solid. What is the best general approach to purification?
Answer: For solid products, recrystallization is often the most effective and scalable purification technique. It relies on the principle that the desired compound will be less soluble in a given solvent system at low temperatures than the impurities.
Method: Recrystallization
-
Causality: A successful recrystallization depends on selecting a solvent (or solvent pair) in which your pyrrole product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[13]
-
Protocol:
-
Solvent Selection: Test small batches of your crude solid in various solvents to find a suitable system. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling. Common solvents include ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Question: My pyrrole is a high-boiling oil and appears dark or discolored. How should I purify it?
Answer: For high-boiling oils, or compounds that are prone to polymerization and discoloration, vacuum distillation is the preferred method.[14][15]
-
Expert Insight: Pyrrole itself is known to darken on exposure to light and air.[14] Distillation not only purifies the compound but also removes polymeric byproducts. It is often recommended to distill pyrrole immediately before use for best results.[15]
Method: Vacuum Distillation
-
Causality: Applying a vacuum lowers the boiling point of a liquid, allowing it to distill at a lower temperature. This is crucial for high-boiling compounds and prevents thermal decomposition or polymerization that can occur at atmospheric pressure boiling points.[14][16]
-
Protocol:
-
Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glassware joints are properly sealed with vacuum grease.
-
Drying Agent: It can be beneficial to add a small amount of a non-reactive drying agent like CaH₂ to the distilling flask to remove trace water.
-
Distillation: Heat the flask gently in an oil bath while applying vacuum. The temperature of the bath should be kept low to avoid decomposition.[17]
-
Collection: Collect the fraction that distills at a constant temperature and pressure. The purified pyrrole should be a colorless or pale-yellow liquid.[14]
-
Storage: Store the purified pyrrole under an inert atmosphere (nitrogen or argon) in a sealed, light-protected vessel, preferably at low temperatures (-20°C is ideal).[16]
-
Visual Workflow and Data Summary
Troubleshooting Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a pyrrole purification method.
Summary of Common Impurities and Recommended Purification Methods
| Synthesis Method | Common Starting Materials | Likely Residual Impurities | Recommended Primary Purification Method | Alternative/Secondary Method |
| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine/Ammonia | 1,4-Dicarbonyl | Column Chromatography | Aqueous Workup, Bisulfite Scavenging |
| Knorr | α-Aminoketone, β-Ketoester | β-Ketoester, Starting Amine | Acid-Base Extraction | Column Chromatography |
| Hantzsch | α-Haloketone, β-Ketoester, Amine | Amine, β-Ketoester | Acid-Base Extraction | Column Chromatography |
| General | N/A | Polymeric byproducts, colored impurities | Vacuum Distillation (for oils) | Recrystallization (for solids) |
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
- Google Patents. (1996). Purification of crude pyrroles.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Royal Society of Chemistry. (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction?. Retrieved from [Link]
- Google Patents. (1994). Process for the purification of crude pyrroles.
- Pedrosa, M., et al. (2018). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Wikipedia. (2023). Pyrrole. Retrieved from [Link]
-
YouTube. (2014). Porphyrin Bootcamp - Pyrrole Distillation. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
PubMed Central. (2017). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Pyrrole: Structure, Properties, Synthesis & Applications. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2004). Strategies in organic synthesis. Retrieved from [Link]
-
PubMed. (2001). Hantzsch pyrrole synthesis on solid support. Retrieved from [Link]
- Google Patents. (1945). Recovery of pyrrole.
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
PubMed. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]
- Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
ACS Publications. (1991). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Retrieved from [Link]
-
ResearchGate. (2006). The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2015). How to distillate pyrrole in the lab?. Retrieved from [Link]
-
PubMed Central. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]
-
YouTube. (2021). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]
-
PubMed. (1986). High-performance liquid chromatographic separation and quantitation of tetrapyrroles from biological materials. Retrieved from [Link]
-
Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3,4-Disubstituted Pyrroles for the Modern Researcher
The 3,4-disubstituted pyrrole motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its prevalence in pharmaceuticals, from cholesterol-lowering drugs to anticancer agents, underscores the critical need for efficient and versatile synthetic routes to this privileged scaffold. However, the direct functionalization of the pyrrole ring at the 3- and 4-positions is notoriously challenging due to the intrinsic reactivity of the C2 and C5 positions towards electrophilic substitution.[1] This guide provides a comprehensive comparison of key synthetic methodologies for accessing 3,4-disubstituted pyrroles, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and materials science.
The Strategic Imperative for 3,4-Disubstituted Pyrroles
The substitution pattern of the pyrrole ring dictates its three-dimensional structure and electronic properties, which in turn govern its biological activity and material characteristics. The 3,4-disubstitution pattern allows for the precise orientation of functional groups, enabling targeted interactions with biological macromolecules or facilitating desired intermolecular packing in materials. This has led to their incorporation in a wide array of important compounds, making the development of robust synthetic strategies a paramount objective in modern organic chemistry.[1]
This guide will delve into the mechanistic intricacies and practical applications of several key synthetic strategies, including:
-
The Paal-Knorr Synthesis: A classic and enduring method.
-
The Barton-Zard Synthesis: A powerful tool for accessing highly functionalized pyrroles.
-
The Van Leusen Reaction: A versatile approach utilizing tosylmethyl isocyanide (TosMIC).
-
Transition-Metal-Catalyzed Methods: Modern and highly adaptable strategies.
A thorough comparative analysis will equip researchers with the knowledge to select the optimal synthetic route based on substrate availability, desired substitution patterns, and required functional group tolerance.
The Paal-Knorr Synthesis: The Foundational Approach
The Paal-Knorr synthesis, first reported in 1884, remains a fundamental and widely used method for the construction of pyrrole rings.[2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.
Mechanistic Rationale
The mechanism commences with the protonation of one carbonyl group, which is then attacked by the amine to form a hemiaminal intermediate. Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring. The reaction is often carried out in the presence of a protic or Lewis acid catalyst to facilitate the dehydration steps.
Advantages and Limitations
The primary advantage of the Paal-Knorr synthesis is its simplicity and the ready availability of many 1,4-dicarbonyl precursors.[4] However, the traditional harsh reaction conditions, such as prolonged heating in strong acid, can limit its application to substrates with sensitive functional groups.[5] Furthermore, the synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging, potentially leading to mixtures of regioisomeric products.[6]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
To a solution of acetonylacetone (1.14 g, 10 mmol) in ethanol (20 mL) is added aniline (0.93 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3,4-disubstituted pyrrole.
Expected Yield: 85-95%[4]
The Barton-Zard Synthesis: A Convergent and Flexible Strategy
The Barton-Zard synthesis, developed in 1985, is a powerful and convergent method for the preparation of pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[7] This method is particularly valuable for the synthesis of pyrroles bearing a carboxylate group at the 2-position and diverse substituents at the 3- and 4-positions.[8]
Mechanistic Insights
The reaction is initiated by the deprotonation of the α-isocyanoacetate to form an enolate, which then undergoes a Michael-type addition to the nitroalkene.[7] The resulting intermediate undergoes a 5-endo-dig cyclization, followed by the elimination of the nitro group and tautomerization to yield the aromatic pyrrole.[7]
Scope and Practical Considerations
The Barton-Zard reaction exhibits a broad substrate scope, tolerating a wide range of substituents on both the nitroalkene and the isocyanoacetate.[9] This allows for the synthesis of a diverse library of 3,4-disubstituted pyrroles. The reaction is typically carried out under mild basic conditions, making it compatible with various functional groups.[9] A notable advantage is the ready availability of a wide variety of nitroalkenes, which can be prepared via the Henry reaction.
Experimental Protocol: Synthesis of Ethyl 3,4-diphenyl-1H-pyrrole-2-carboxylate
To a solution of (E)-(2-nitrovinyl)benzene (1.49 g, 10 mmol) and ethyl isocyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL) is added potassium carbonate (2.76 g, 20 mmol). The reaction mixture is stirred at reflux for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.
Expected Yield: High yields are typically obtained.[8]
The Van Leusen Reaction: A TosMIC-Mediated Approach
The Van Leusen pyrrole synthesis is a versatile method that employs tosylmethyl isocyanide (TosMIC) as a three-atom synthon for the construction of the pyrrole ring.[10] The reaction involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile, in the presence of a base.[11]
Mechanistic Pathway
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, generating a carbanion.[12] This carbanion then acts as a nucleophile in a Michael addition to the electron-deficient alkene.[13] The resulting intermediate undergoes an intramolecular cyclization, followed by elimination of the tosyl group and tautomerization to afford the 3,4-disubstituted pyrrole.[13]
Versatility and Applications
The Van Leusen reaction is highly valued for its operational simplicity and the commercial availability of TosMIC.[14] The reaction tolerates a wide variety of electron-withdrawing groups on the alkene component, leading to a broad range of accessible 3,4-disubstituted pyrroles.[11] The reaction conditions are generally mild, typically employing bases such as sodium hydride or potassium carbonate in aprotic solvents like THF or DMSO.[15]
Experimental Protocol: Synthesis of 3-acetyl-4-phenyl-1H-pyrrole
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry THF (20 mL) under a nitrogen atmosphere is added a solution of (E)-4-phenylbut-3-en-2-one (1.46 g, 10 mmol) and tosylmethyl isocyanide (1.95 g, 10 mmol) in dry THF (10 mL) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired pyrrole.
Expected Yield: Moderate to good yields are generally achieved.[13]
Transition-Metal-Catalyzed Syntheses: Modern and Efficient Routes
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles, offering high efficiency, selectivity, and functional group tolerance.[1] Several innovative methods have been developed for the specific construction of 3,4-disubstituted pyrroles.
a) Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles
Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with terminal alkynes provides a novel entry to 3,4-disubstituted pyrroles.[16] This reaction proceeds through the formation of a rhodium-carbene intermediate from the triazole, which then undergoes a [3+2] cycloaddition with the alkyne, followed by rearrangement to furnish the pyrrole core.[17] A key advantage of this method is the ability to generate a diverse range of substitution patterns by varying the triazole and alkyne starting materials.[16]
b) Nickel-Catalyzed Denitrogenative Annulation of Vinyl Azides
Nickel-catalyzed denitrogenative annulation of vinyl azides with aldehydes offers a regioselective route to 3,4-diarylpyrroles.[18] The reaction is believed to proceed via the formation of a 2H-azirine intermediate from the vinyl azide, which then reacts with the enolate of the aldehyde. Subsequent ring-opening and cyclization afford the 3,4-disubstituted pyrrole.[18] The choice of the metal catalyst is crucial for controlling the regioselectivity of the annulation.
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A Comparative Spectroscopic Guide to Pyrrole Isomers: From Aromaticity to Fleeting Intermediates
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of isomeric forms of heterocyclic compounds is paramount. Pyrrole, a fundamental five-membered aromatic heterocycle, serves as a cornerstone in the synthesis of a vast array of pharmaceuticals and natural products. While the aromatic 1H-pyrrole is well-characterized, its non-aromatic isomers, 2H-pyrrole and 3H-pyrrole, represent transient, high-energy species that are often invoked as reaction intermediates. This guide provides a comprehensive spectroscopic comparison of these three pyrrole isomers, leveraging experimental data for the stable 1H-pyrrole and robust computational predictions for its elusive counterparts. Understanding the distinct spectroscopic signatures of these isomers is critical for reaction monitoring, mechanistic elucidation, and the rational design of synthetic pathways.
The Landscape of Pyrrole Isomerism: A Tale of Stability
The fundamental difference between 1H-pyrrole and its 2H and 3H isomers lies in the concept of aromaticity. 1H-Pyrrole possesses a planar, cyclic, conjugated system with 6 π-electrons (4 from the carbon atoms and 2 from the nitrogen lone pair), fulfilling Hückel's rule for aromaticity. This aromatic character endows 1H-pyrrole with significant thermodynamic stability.
In contrast, 2H- and 3H-pyrrole lack this continuous π-conjugation due to the presence of an sp³-hybridized carbon atom in the ring, rendering them non-aromatic and consequently, significantly less stable. Computational studies have consistently shown that 1H-pyrrole is the global minimum on the potential energy surface, with the non-aromatic isomers lying at considerably higher energies. This inherent instability makes the isolation and direct spectroscopic characterization of 2H- and 3H-pyrrole exceptionally challenging. They are typically observed as fleeting intermediates in photochemical or high-energy reactions.
Spectroscopic Fingerprints: Distinguishing the Isomers
The structural differences between the pyrrole isomers give rise to distinct spectroscopic properties. Here, we compare their predicted and observed signatures across various common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the pyrrole isomers reflect their differing electronic environments.
¹H NMR Spectroscopy:
The aromaticity of 1H-pyrrole leads to a significant downfield shift for its ring protons due to the deshielding effect of the ring current. In contrast, the protons of the non-aromatic isomers are expected to resonate in the olefinic and aliphatic regions of the spectrum.
¹³C NMR Spectroscopy:
Similarly, the ¹³C NMR spectra are expected to show marked differences. The sp²-hybridized carbons of 1H-pyrrole appear in the aromatic region, while 2H- and 3H-pyrrole would each exhibit a characteristic upfield signal for their sp³-hybridized carbon atom.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) of Pyrrole Isomers
| Isomer | Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm)[1] | Experimental ¹³C Chemical Shift (ppm) |
| 1H-Pyrrole | H-2, H-5 | 6.8 - 7.2 | C-2, C-5 | 118 - 122 | ~6.68 | ~118.5 |
| H-3, H-4 | 6.1 - 6.4 | C-3, C-4 | 108 - 112 | ~6.22 | ~108.2 | |
| N-H | 7.8 - 8.2 | ~8.0 (broad) | ||||
| 2H-Pyrrole | H-2 | 3.5 - 4.0 (CH₂) | C-2 | 45 - 55 (CH₂) | - | - |
| H-3 | 6.0 - 6.5 (=CH) | C-3 | 125 - 135 (=CH) | - | - | |
| H-4 | 5.8 - 6.2 (=CH) | C-4 | 120 - 130 (=CH) | - | - | |
| H-5 | 7.0 - 7.5 (=CH-N) | C-5 | 150 - 160 (C=N) | - | - | |
| 3H-Pyrrole | H-2 | 6.5 - 7.0 (=CH) | C-2 | 140 - 150 (=CH) | - | - |
| H-3 | 2.5 - 3.0 (CH₂) | C-3 | 30 - 40 (CH₂) | - | - | |
| H-4 | 5.9 - 6.3 (=CH) | C-4 | 120 - 130 (=CH) | - | - | |
| H-5 | 6.8 - 7.2 (=CH) | C-5 | 145 - 155 (=CH) | - | - |
Note: Predicted values are based on computational chemistry models (e.g., DFT). Experimental values for 2H- and 3H-pyrrole are not available for the unsubstituted parent compounds due to their instability.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes that differentiate the pyrrole isomers are the N-H stretch (for 1H-pyrrole), C=C and C=N stretching frequencies, and the C-H stretching frequencies corresponding to sp² and sp³ hybridized carbons.
Table 2: Key IR Vibrational Frequencies (cm⁻¹) of Pyrrole Isomers
| Isomer | N-H Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | C=N Stretch | C=C Stretch |
| 1H-Pyrrole | ~3400 (sharp) | ~3100 | - | - | ~1530, 1470 |
| 2H-Pyrrole | - | ~3050 | ~2850-2950 | ~1650 | ~1600 |
| 3H-Pyrrole | - | ~3050 | ~2850-2950 | - | ~1620, 1580 |
Note: Values for 1H-pyrrole are experimental. Values for 2H- and 3H-pyrrole are based on theoretical calculations.
The presence of a sharp N-H stretching band around 3400 cm⁻¹ is a definitive feature of 1H-pyrrole. The non-aromatic isomers would lack this feature but would instead show characteristic C-H stretching vibrations for their sp³-hybridized CH₂ groups in the 2850-2950 cm⁻¹ region. Furthermore, 2H-pyrrole is expected to exhibit a distinct C=N stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The aromatic 1H-pyrrole exhibits a characteristic π → π* transition.[2] The non-aromatic isomers, with their less conjugated systems, are predicted to have absorption maxima at shorter wavelengths (i.e., they are blue-shifted) and may have lower molar absorptivities.
Table 3: UV-Vis Absorption Maxima (λmax) of Pyrrole Isomers
| Isomer | Predicted λmax (nm) | Experimental λmax (nm) |
| 1H-Pyrrole | 205-215 | ~210[2] |
| 2H-Pyrrole | < 200 | - |
| 3H-Pyrrole | < 200 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. All three pyrrole isomers have the same molecular formula (C₄H₅N) and therefore the same nominal molecular weight (67 g/mol ). However, their fragmentation patterns upon ionization are expected to differ due to their distinct structures and stabilities. The highly stable aromatic ring of 1H-pyrrole would likely result in a prominent molecular ion peak. The less stable 2H- and 3H-isomers might undergo more facile fragmentation upon ionization.
Experimental Protocols: The Challenge of Characterizing Transient Species
While obtaining high-quality spectra for 1H-pyrrole is straightforward, the characterization of 2H- and 3H-pyrrole requires specialized techniques designed to trap and analyze highly reactive intermediates.
Standard Spectroscopic Analysis of 1H-Pyrrole
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of freshly distilled pyrrole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
2. IR Spectroscopy
-
Sample Preparation: A thin film of neat liquid pyrrole can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of pyrrole in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 190-400 nm.
-
Scan speed: Medium.
-
Advanced Techniques for 2H- and 3H-Pyrrole Characterization
The fleeting nature of 2H- and 3H-pyrrole necessitates in situ generation and rapid spectroscopic analysis or trapping at cryogenic temperatures.
Matrix Isolation Spectroscopy: This is a powerful technique for studying reactive species.[3][4][5]
-
Principle: The species of interest is generated in the gas phase (e.g., by flash vacuum pyrolysis of a suitable precursor) and then co-deposited with a large excess of an inert gas (e.g., argon, neon) onto a cryogenic window (typically at temperatures below 20 K). The reactive species are trapped in the solid inert matrix, preventing their decomposition or reaction.
-
Spectroscopic Analysis: The trapped species can then be analyzed by various spectroscopic methods, most commonly FTIR spectroscopy.
Workflow for Matrix Isolation Spectroscopy.
Structural Relationships and Interconversion
The three pyrrole isomers are tautomers, meaning they can interconvert through proton migration. However, the energy barriers for these tautomerizations are significant, preventing their facile interconversion under normal conditions.
Isomeric Relationships of Pyrrole.
Conclusion
The spectroscopic comparison of pyrrole isomers highlights the profound impact of aromaticity on molecular properties. While 1H-pyrrole is a stable, well-characterized molecule with distinct spectroscopic features, its non-aromatic counterparts, 2H- and 3H-pyrrole, are high-energy, transient species. The guide emphasizes the utility of computational chemistry in predicting the spectroscopic properties of these unstable isomers, providing a valuable framework for their potential identification in complex reaction mixtures. For researchers in drug development and synthetic chemistry, an appreciation of the spectroscopic differences between these isomers is crucial for accurate mechanistic interpretation and the development of novel synthetic methodologies. The advanced techniques outlined, such as matrix isolation spectroscopy, offer a pathway to experimentally probe the existence and structure of these fleeting yet mechanistically significant intermediates.
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Petrenko, A., Mrkobrada, S., & Tobrman, T. (n.d.). STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES. [Link]
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S. N. Prajapati, et al. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. Molecules, 27(16), 5245. [Link]
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Sarkar, S. (2021). X (X=O, N, π) Hydrogen-bonded Interactions of Pyrrole: Matrix Isolation Infrared and Computational. [Link]
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Trofimov, B. A., et al. (2015). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry, 13(31), 8498–8505. [Link]
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A Comparative Guide to Porphyrin Precursors: Evaluating the Efficacy of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of porphyrin synthesis, the choice of the pyrrole precursor is a critical determinant of reaction efficiency, yield, and the ultimate purity of the final macrocycle. This guide provides an in-depth technical comparison of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate as a porphyrin precursor against other commonly employed pyrroles. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.
The Central Role of Pyrroles in Porphyrin Synthesis
Porphyrins, with their distinctive tetrapyrrolic macrocyclic structure, are fundamental to a vast array of biological processes and technological applications, from oxygen transport in heme to light-harvesting in chlorophyll and their use in photodynamic therapy[1]. The construction of this intricate molecular architecture hinges on the selection of appropriate pyrrole building blocks. The substituents on the pyrrole ring dictate the properties of the resulting porphyrin and influence the course of the cyclization reaction.
This guide will focus on the synthesis of β-octa-substituted porphyrins, specifically octaethylporphyrin (OEP), a highly symmetric and widely studied model compound. We will compare the efficacy of three key precursors:
-
This compound: A β-disubstituted pyrrole bearing an electron-withdrawing ester group at the α-position.
-
3,4-diethylpyrrole: The decarboxylated counterpart of the above, with a free α-position.
-
Pyrrole: The parent, unsubstituted heterocyclic compound, typically used for the synthesis of meso-substituted porphyrins.
Comparative Efficacy in Octaethylporphyrin (OEP) Synthesis
The synthesis of OEP typically involves the acid-catalyzed self-condensation of four molecules of a 3,4-diethyl-substituted pyrrole, with a one-carbon bridging unit often provided by formaldehyde. The nature of the substituent at the 2-position of the pyrrole precursor significantly impacts the reaction outcome.
The Influence of the Ethyl Carboxylate Group
Experimental evidence suggests that the presence of an electron-withdrawing ethyl carboxylate group at the 2-position of the pyrrole ring, as in This compound , can be detrimental to the yield of the porphyrin-forming condensation. The electron-withdrawing nature of the ester group deactivates the pyrrole ring towards electrophilic attack, which is a key step in the polymerization and cyclization process to form the porphyrinogen intermediate[2][3]. This deactivation leads to a reported yield of approximately 40% for the direct synthesis of OEP from this precursor[4].
In contrast, the use of 3,4-diethylpyrrole , which lacks the deactivating ester group, results in a significantly higher yield of OEP. By first saponifying and decarboxylating this compound to obtain 3,4-diethylpyrrole, subsequent condensation with formaldehyde under acidic conditions can achieve yields of 55-75%[4][5]. This stark difference underscores the inhibitory effect of the α-ester group on the porphyrin synthesis.
Comparison with Unsubstituted Pyrrole
While unsubstituted pyrrole is not a direct precursor for OEP, it is the cornerstone for the synthesis of meso-substituted porphyrins like tetraphenylporphyrin (TPP). Methodologies such as the Adler-Longo and Lindsey syntheses, which involve the condensation of pyrrole with aldehydes, typically yield porphyrins in the range of 10-30% and 10-60%, respectively[6][7]. These methods contend with challenges such as the formation of tar-like byproducts and the need for high dilution to minimize polymerization[7][8]. The synthesis of β-substituted porphyrins from appropriately substituted pyrroles often proceeds more cleanly and with higher yields, avoiding the statistical mixtures that can arise in mixed-aldehyde condensations for unsymmetrical meso-substituted porphyrins[6].
Data Presentation: A Head-to-Head Comparison
| Precursor | Target Porphyrin | Synthetic Method | Typical Yield | Key Considerations |
| This compound | Octaethylporphyrin (OEP) | Acid-catalyzed self-condensation | ~40%[4] | Electron-withdrawing ester group deactivates the pyrrole ring, lowering the yield. |
| 3,4-diethylpyrrole | Octaethylporphyrin (OEP) | Acid-catalyzed condensation with formaldehyde | 55-75%[4][5] | Higher reactivity due to the absence of the deactivating ester group. Requires an initial decarboxylation step from the ester precursor. |
| Pyrrole | Tetraphenylporphyrin (TPP) | Adler-Longo (condensation with benzaldehyde) | 10-30%[6][7] | Prone to side reactions and tar formation. |
| Pyrrole | Tetraphenylporphyrin (TPP) | Lindsey (condensation with benzaldehyde) | 10-60%[6][7] | Generally higher yielding and cleaner than Adler-Longo, but requires high dilution. |
Mechanistic Insights and Experimental Causality
The observed differences in yield can be rationalized by examining the mechanism of porphyrin formation. The acid-catalyzed condensation proceeds through the formation of a porphyrinogen, a colorless and non-aromatic macrocycle, which is subsequently oxidized to the stable, aromatic porphyrin. The initial step involves the electrophilic attack of a protonated aldehyde (or its equivalent) on the electron-rich α-position of the pyrrole ring.
The electron-withdrawing nature of the ethyl carboxylate group in This compound reduces the nucleophilicity of the pyrrole ring, thereby slowing down this crucial initial step and subsequent polymerization steps. This leads to a less efficient formation of the porphyrinogen intermediate and consequently, a lower overall yield of the porphyrin.
Conversely, the alkyl groups in 3,4-diethylpyrrole are electron-donating, which increases the electron density of the pyrrole ring and enhances its reactivity towards electrophiles. This heightened reactivity facilitates a more efficient condensation process, leading to a higher yield of OEP.
Experimental Protocols
Synthesis of 3,4-diethylpyrrole from this compound
This procedure is a prerequisite for the high-yield synthesis of OEP.
Step 1: Saponification and Decarboxylation [5]
-
To the crude this compound (approx. 95 g), add sodium hydroxide (30 g, 0.75 mol) and ethylene glycol (300 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and add it to a 2-L beaker containing 1 L of water.
-
Extract the aqueous layer with hexane (3 x 300 mL).
-
Combine the hexane layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Distill the residue under reduced pressure, collecting the fraction boiling at 100°C/25 mm to yield 3,4-diethylpyrrole.
High-Yield Synthesis of Octaethylporphyrin (OEP) from 3,4-diethylpyrrole
This protocol provides a reliable method for obtaining OEP in high yield.
Step 2: Porphyrin Condensation and Oxidation [5]
-
In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 10 g (0.081 mol) of 3,4-diethylpyrrole and 1 L of benzene.
-
Add 10 g of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 8.2 mL (0.10 mol) of 37% aqueous formaldehyde dropwise over 30 minutes.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and bubble air through the solution for 12 hours to oxidize the porphyrinogen to porphyrin.
-
Wash the benzene solution with two 500-mL portions of 5% aqueous sodium carbonate, followed by two 500-mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a volume of approximately 200 mL.
-
Add 200 mL of hot methanol and allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry to obtain octaethylporphyrin.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to Octaethylporphyrin (OEP).
Conclusion and Recommendations
The choice of pyrrole precursor has a profound impact on the efficiency of porphyrin synthesis. For the preparation of octaethylporphyrin, the experimental data clearly indicates that 3,4-diethylpyrrole is a superior precursor to this compound , affording significantly higher yields. The electron-withdrawing nature of the ethyl carboxylate group in the latter deactivates the pyrrole ring, hindering the crucial acid-catalyzed condensation reaction.
Therefore, for researchers aiming to synthesize OEP or other β-octa-alkylated porphyrins, it is highly recommended to first prepare the α-unsubstituted pyrrole (e.g., 3,4-diethylpyrrole) via saponification and decarboxylation of the corresponding 2-carboxylate ester. While this adds an extra step to the overall synthesis, the substantial increase in the yield of the final porphyrin product justifies this approach, leading to a more efficient and economical process.
For the synthesis of meso-substituted porphyrins, unsubstituted pyrrole remains the precursor of choice, with the Lindsey methodology generally offering a good balance of yield and purity, albeit with the requirement of high dilution.
Ultimately, a thorough understanding of the electronic effects of substituents on the pyrrole ring is paramount for the rational design of efficient porphyrin syntheses. This guide provides a framework for making informed decisions, enabling researchers to optimize their synthetic routes and advance the frontiers of porphyrin chemistry.
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A Senior Application Scientist's Guide to Catalysts for Pyrrole Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The efficient synthesis of substituted pyrroles is, therefore, a subject of perpetual interest. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and environmental footprint. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of pyrroles, focusing on the Paal-Knorr, Hantzsch, and modern catalytic methodologies. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
The Strategic Importance of Catalyst Selection in Pyrrole Synthesis
The synthesis of the pyrrole ring can be achieved through several named reactions, each with its own set of advantages and limitations. The catalyst is the linchpin that determines the success of these transformations. An ideal catalyst should offer high yields and selectivity under mild conditions, be cost-effective, and, in the context of green chemistry, be reusable and environmentally benign. This guide will navigate the diverse landscape of catalysts, from classical acid catalysts to modern transition metal complexes and organocatalysts, providing a framework for rational catalyst selection.
Comparative Analysis of Catalytic Systems for Pyrrole Synthesis
The performance of a catalyst is intimately linked to the specific synthetic route employed. Here, we compare the efficacy of various catalysts within the context of the most common pyrrole syntheses.
The Paal-Knorr Pyrrole Synthesis: A Classic Reimagined
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most straightforward methods for pyrrole formation.[1] The reaction is typically acid-catalyzed, and a wide array of catalysts have been developed to improve its efficiency and scope.[2]
Mechanism of the Acid-Catalyzed Paal-Knorr Synthesis:
The reaction proceeds via the following key steps:
-
Protonation of a carbonyl group by the acid catalyst, activating it towards nucleophilic attack.
-
Nucleophilic attack by the amine on the activated carbonyl, forming a hemiaminal intermediate.
-
Intramolecular attack of the second carbonyl group by the nitrogen atom, leading to a cyclic intermediate.
-
Dehydration of the cyclic intermediate to afford the aromatic pyrrole ring.[2]
Caption: General mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.
Performance Comparison of Catalysts for the Paal-Knorr Synthesis:
| Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages | Reference(s) |
| Brønsted Acids | |||||
| Acetic Acid | Reflux | 60-95 | Inexpensive, readily available. | Often requires harsh conditions, can lead to side products.[3] | [3] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux | 80-95 | More effective than acetic acid for less reactive substrates. | Can be corrosive and difficult to remove.[3] | [3] |
| Lewis Acids | |||||
| Iron(III) chloride (FeCl₃) | Water, 60 °C | 74-98 | Inexpensive, environmentally friendly solvent.[4] | Catalyst deactivation can occur. | [4] |
| Scandium(III) triflate (Sc(OTf)₃) | Solvent-free | High | Highly active, can be used in catalytic amounts. | Expensive. | [3] |
| Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) | Solvent-free | High | Mild and efficient. | Potential toxicity of bismuth salts. | [3] |
| Heterogeneous Catalysts | |||||
| Silica Sulfuric Acid | Solvent-free, room temp. | up to 98 | Recyclable, mild conditions, short reaction times.[2] | Catalyst preparation required. | [2] |
| Magnetic Nanoparticles (e.g., Fe₃O₄@-γ-Fe₂O₃-SO₃H) | Microwave, solvent-free | 90-95 | Easily separable and recyclable (up to 9 runs).[5] | Catalyst synthesis can be complex. | [5] |
| Organocatalysts | |||||
| Vitamin B₁ | Ethanol, room temp. | 25-94 | Eco-friendly, mild conditions.[6] | Moderate to excellent yields depending on substrate. | [6] |
| Saccharin | Methanol, room temp. | High | Non-toxic, low cost, reusable.[6] | Catalyst loading can be high (25 mol%). | [6] |
| L-Tryptophan | Solvent-free, 70 °C | 86-97 | Natural amino acid, green catalyst.[6] | Higher temperature required compared to some other organocatalysts. | [6] |
Experimental Protocol: Iron(III) Chloride Catalyzed Paal-Knorr Synthesis in Water [4]
This protocol offers an environmentally benign and efficient method for the synthesis of N-substituted pyrroles.
-
Materials: 2,5-dimethoxytetrahydrofuran, primary amine, iron(III) chloride hexahydrate (FeCl₃·6H₂O), water, ethyl acetate, brine.
-
Procedure: a. To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1 mmol) and the primary amine (1 mmol). b. Add water (5 mL) to the flask. c. Add iron(III) chloride hexahydrate (0.02 mmol, 2 mol%) to the mixture. d. Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC). e. Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. This method allows for the construction of highly substituted pyrroles.[7]
Mechanism of the Hantzsch Pyrrole Synthesis:
The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring.[8]
Caption: General mechanism of the Hantzsch pyrrole synthesis.
Catalyst Selection and Modern Variations:
While the classical Hantzsch synthesis can often proceed without a catalyst, modern variations have employed catalysts to improve yields and broaden the substrate scope. Organocatalysts, in particular, have shown promise in promoting this reaction under milder conditions. For instance, proline and its derivatives can catalyze the initial enamine formation, accelerating the overall reaction rate.[9]
Performance Comparison of Catalysts for the Hantzsch Synthesis:
| Catalyst/Condition | Reaction Conditions | Yield (%) | Advantages | Disadvantages | Reference(s) |
| Thermal (uncatalyzed) | Reflux in ethanol or acetic acid | Moderate to good | Simple procedure. | Often requires high temperatures and long reaction times. | [7] |
| Organocatalysts (e.g., Proline) | Mild conditions | Good to excellent | Milder reaction conditions, potential for enantioselectivity. | Catalyst may be required in significant loading. | [9] |
| Microwave Irradiation | Solvent-free or in polar solvents | High | Rapid synthesis, improved yields. | Requires specialized equipment. | [5] |
Experimental Protocol: Microwave-Assisted Hantzsch Pyrrole Synthesis [5]
This protocol exemplifies a green and efficient approach to the Hantzsch synthesis.
-
Materials: β-ketoester, α-haloketone, primary amine, ethanol.
-
Procedure: a. In a microwave-safe vessel, combine the β-ketoester (1 mmol), α-haloketone (1 mmol), and primary amine (1.2 mmol). b. Add a minimal amount of a polar solvent like ethanol (e.g., 1-2 mL) or perform the reaction solvent-free. c. Seal the vessel and place it in a microwave reactor. d. Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10-20 minutes). e. After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer, concentrate, and purify the product by column chromatography.
Modern Catalytic Methods: Expanding the Synthetic Toolbox
Beyond the classical named reactions, modern transition metal catalysis has opened new avenues for pyrrole synthesis, often from readily available starting materials like alkynes.
Gold-Catalyzed Synthesis from Alkynes:
Gold catalysts, particularly Au(I) complexes, are highly effective in activating C-C multiple bonds towards nucleophilic attack.[10] This has been exploited in various strategies for pyrrole synthesis.[11]
Mechanism of a Gold-Catalyzed Pyrrole Synthesis from Oximes and Alkynes:
A plausible mechanism involves the gold-catalyzed addition of an oxime to an alkyne, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and dehydration to form the pyrrole.[12]
Caption: A proposed mechanism for the gold-catalyzed synthesis of pyrroles from alkynes and oximes.
Performance of Gold Catalysts:
Gold catalysts offer high efficiency and functional group tolerance. Both homogeneous and heterogeneous gold catalysts have been developed.
| Catalyst | Reaction Conditions | Yield (%) | Turnover Number (TON) / Turnover Frequency (TOF) | Advantages | Disadvantages | Reference(s) |
| Homogeneous Au(I) (e.g., IPrAuNTf₂) | Organic solvent, mild temp. | High | Often high TONs and TOFs. | Catalyst can be expensive and difficult to recover.[13] | [13] | |
| Heterogeneous Au Nanoparticles | Varies | Good to excellent | Recyclable, stable. | May exhibit lower activity compared to homogeneous counterparts.[14] | [14] |
Experimental Protocol: Gold-Catalyzed Synthesis of Polypyrrole-Coated Gold Nanoparticles [14]
This protocol describes the synthesis of a hybrid material with potential applications in catalysis and materials science.
-
Materials: HAuCl₄ solution (10 mM), aqueous pyrrole solution (various concentrations).
-
Procedure: a. To a stirring aqueous solution of pyrrole (20 mL) at room temperature, rapidly add 1 mL of HAuCl₄ solution. b. Continue stirring for 1-2 minutes. c. The formation of AuPpy NPs is indicated by a color change. d. Centrifuge the resulting solution to separate the nanoparticles from byproducts and unreacted monomers. e. Redisperse the pellet in distilled water.
Conclusion: A Rational Approach to Catalyst Selection
The synthesis of pyrroles is a well-established field, yet the continuous development of novel and improved catalytic systems underscores its ongoing importance. This guide has provided a comparative overview of various catalysts for the Paal-Knorr, Hantzsch, and modern pyrrole syntheses.
Key Takeaways for the Practicing Scientist:
-
For simple, robust syntheses , the Paal-Knorr reaction with an inexpensive Lewis acid like FeCl₃ in water offers a green and efficient option.
-
For highly substituted pyrroles , the Hantzsch synthesis, particularly with microwave assistance, provides a rapid and high-yielding route.
-
For accessing novel pyrrole architectures from readily available alkynes , gold catalysis presents a powerful and versatile tool.
-
When sustainability is a primary concern , heterogeneous catalysts, such as silica-supported acids or recyclable magnetic nanoparticles, offer significant advantages in terms of catalyst recovery and reuse.
-
For fine-tuning reactivity and achieving high selectivity , organocatalysts provide a valuable alternative to metal-based systems.
Ultimately, the optimal catalyst choice will depend on the specific target molecule, available resources, and desired process parameters. By understanding the underlying mechanisms and the comparative performance of different catalytic systems, researchers can make informed decisions to accelerate their drug discovery and materials development programs.
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A Comparative Analysis of Novel Pyrrole Compounds: Benchmarking Cytotoxicity and Apoptotic Activity Against Established Standards
Introduction: The Enduring Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing compounds that can interact with various biological targets.[3] Pyrrole derivatives have demonstrated a broad pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties.[2][4] Several commercially available drugs, such as the chemotherapeutic agent Sunitinib and the anti-inflammatory drug Ketorolac, feature a pyrrole moiety, underscoring its therapeutic significance.[4]
The continuous exploration of novel pyrrole derivatives is driven by the need for more potent and selective therapeutic agents, particularly in oncology.[5] This guide provides a comprehensive framework for benchmarking the biological activity of two novel, proprietary pyrrole compounds, PYR-001 and PYR-002 , against a known standard, Doxorubicin , a widely used chemotherapy agent.[6] We will detail the experimental rationale, provide robust, step-by-step protocols for assessing cytotoxicity and key mechanistic pathways, and present a clear format for data comparison. Our objective is to offer a self-validating system of inquiry for researchers engaged in the early-stage evaluation of potential drug candidates.
Experimental Rationale: A Multi-Faceted Approach to Bioactivity
To build a comprehensive profile of our novel compounds, we employ a tiered approach that moves from general cytotoxicity to specific mechanisms of action. This strategy ensures that we not only determine if a compound is active but also begin to understand how it works.
-
Choice of Cell Line: The human lung carcinoma cell line, A549 , is selected for this study. It is a well-characterized and widely used model in cancer research, known for its robustness and relevance in screening potential anticancer agents.
-
The Standard for Comparison: Doxorubicin is chosen as the positive control and benchmark. It is a well-established anthracycline antibiotic known to induce cell death through DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis.[6] This allows for a direct comparison of the potency and mechanistic profile of our novel compounds against a clinically relevant drug.
-
Primary Endpoint - Cytotoxicity: The initial screen for biological activity is a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective colorimetric method for assessing cell metabolic activity.[7][8] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.[9]
-
Mechanistic Endpoints - Oxidative Stress and Apoptosis: Many anticancer agents exert their effects by inducing oxidative stress and triggering programmed cell death (apoptosis).[5]
-
Reactive Oxygen Species (ROS) Detection: We will measure the intracellular accumulation of ROS using the DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) probe.[10][11] This cell-permeant dye is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF, allowing for quantification of oxidative stress.[12][13]
-
Apoptosis Confirmation: To confirm that cell death occurs via apoptosis, we will use Western Blotting to analyze the expression levels of key proteins in the apoptotic cascade.[14] Specifically, we will probe for the pro-apoptotic protein Bax , the anti-apoptotic protein Bcl-2 , and the executioner marker Cleaved Caspase-3 . An increase in the Bax/Bcl-2 ratio and the presence of Cleaved Caspase-3 are hallmark indicators of apoptosis.[14]
-
The overall experimental design is structured to provide a logical and efficient path from initial screening to mechanistic insight.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls. All experiments should be performed in triplicate to ensure statistical significance.
A549 Cell Culture and Treatment
-
Cell Maintenance: Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For assays, seed cells in the appropriate plates (e.g., 96-well for MTT, 6-well for ROS and Western Blot) and allow them to adhere overnight. A typical seeding density for a 96-well plate is 1 x 10⁴ cells/well.[9]
-
Compound Preparation: Prepare stock solutions of PYR-001, PYR-002, and Doxorubicin in DMSO. Further dilute to final concentrations in a complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing the test compounds at various concentrations. Include "untreated" and "vehicle control" (0.1% DMSO) wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assessment: MTT Assay
This assay quantifies the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed A549 cells in a 96-well plate and treat with compounds as described above for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[16]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth).
Intracellular ROS Detection: DCFH-DA Assay
This protocol measures the level of intracellular oxidative stress induced by the compounds.
Protocol:
-
Seed A549 cells in a 6-well plate and treat with the IC50 concentration of each compound (determined from the MTT assay) for 24 hours. A known ROS inducer like H₂O₂ can be used as a positive control.
-
Remove the treatment medium and wash the cells once with serum-free DMEM.[10]
-
Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[12][17]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[11]
-
Add 500 µL of PBS to each well.[10]
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13] Alternatively, visualize and capture images using a fluorescence microscope.
-
Normalize the fluorescence intensity to the protein concentration of each well to account for differences in cell number.
Apoptosis Analysis: Western Blot
This method allows for the detection and quantification of key proteins that regulate and execute apoptosis.[14]
Protocol:
-
Cell Lysis: Treat A549 cells in 6-well plates with the IC50 concentration of each compound for 48 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Results and Data Presentation
All quantitative data should be summarized in clear, concise tables for easy comparison. The results presented below are hypothetical and serve as a template for reporting.
Table 1: Cytotoxicity of Pyrrole Compounds on A549 Cells
This table summarizes the IC50 values, which represent the concentration at which each compound inhibits 50% of cell viability after 48 hours of treatment. A lower IC50 value indicates higher potency.
| Compound | IC50 (µM) ± SD |
| PYR-001 | 8.5 ± 0.7 |
| PYR-002 | 25.1 ± 2.3 |
| Doxorubicin (Standard) | 12.3 ± 1.1 |
| Vehicle Control | >100 |
Discussion: Based on this hypothetical data, PYR-001 exhibits greater cytotoxic potency than the standard drug, Doxorubicin. PYR-002 is less potent but still shows significant activity.
Table 2: Intracellular ROS Generation
This table shows the fold change in ROS levels in A549 cells after 24 hours of treatment with the IC50 concentration of each compound, relative to the vehicle control.
| Compound | Fold Change in ROS (vs. Vehicle) ± SD |
| PYR-001 | 3.8 ± 0.4 |
| PYR-002 | 1.5 ± 0.2 |
| Doxorubicin (Standard) | 4.2 ± 0.5 |
Discussion: The data suggests that PYR-001 induces a significant increase in oxidative stress, comparable to Doxorubicin. PYR-002 has a more modest effect on ROS generation, indicating a potentially different primary mechanism of action.
Table 3: Modulation of Apoptotic Proteins
This table presents the relative expression levels of key apoptotic proteins after 48 hours of treatment, as determined by Western Blot densitometry.
| Compound | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| PYR-001 | 5.1 | 6.8 |
| PYR-002 | 2.9 | 3.5 |
| Doxorubicin (Standard) | 4.7 | 6.2 |
Discussion: PYR-001 strongly induces apoptosis, indicated by a significant increase in the Bax/Bcl-2 ratio and robust activation of Caspase-3, consistent with its high cytotoxicity and ROS generation. PYR-002 also induces apoptosis but to a lesser extent, aligning with its higher IC50 value.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for benchmarking the biological activity of novel pyrrole compounds. By integrating assays for cytotoxicity, oxidative stress, and apoptosis, we can build a comprehensive preliminary profile of a compound's potency and mechanism of action.
Our hypothetical results indicate that PYR-001 is a highly promising candidate, demonstrating superior potency to the clinical standard Doxorubicin and operating through a similar mechanism of inducing oxidative stress and apoptosis. PYR-002 , while less potent, is still active and may warrant further investigation, perhaps exploring alternative cell death pathways or other mechanisms not covered in this initial screen.
Future work should involve expanding the panel of cell lines to assess selectivity, conducting more in-depth mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential assays), and ultimately, progressing the most promising candidates to preclinical in vivo models.[19] This structured, data-driven approach is fundamental to navigating the complex but rewarding path of drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
